Biotin-C1-PEG3-C3-amine TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H38F3N3O7S |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |
InChI-Schlüssel |
YPDRGIVMGWAYRG-YOTVLOEGSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biotin-C1-PEG3-C3-amine TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C1-PEG3-C3-amine TFA is a versatile bifunctional molecule widely employed in biomedical research and drug discovery. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to other molecules. The defining feature of this reagent is its hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance in bioassays. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound is a valuable tool for researchers due to its specific chemical attributes that facilitate bioconjugation and detection. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₉F₃N₄O₇S | [1] |
| Molecular Weight | 560.63 g/mol | [1] |
| CAS Number | 1334172-59-6 | [1] |
| Appearance | Oil | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [1] |
| Storage Conditions | Store at -20°C | [1] |
Applications in Research
The unique structure of this compound lends itself to two primary applications in the research setting: as a biotinylation reagent for labeling biomolecules and as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Biotinylation of Carboxyl-Containing Molecules
The terminal primary amine on the PEG spacer allows for the covalent attachment of the biotin moiety to molecules containing carboxylic acid groups, such as proteins, peptides, and functionalized nanoparticles. This process, known as biotinylation, is a cornerstone of many detection and purification systems, including ELISAs, Western blotting, and affinity chromatography. The high affinity of biotin for streptavidin provides a robust and specific detection method.
Linker for PROTAC Synthesis
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible PEG-based linker in the synthesis of PROTACs. The amine group can be readily functionalized to connect a ligand for a target protein on one end and a ligand for an E3 ligase on the other, facilitating the formation of the ternary complex required for protein degradation.
Experimental Protocols
General Protocol for Biotinylating a Carboxyl-Containing Protein
This protocol describes a general method for conjugating this compound to a protein with exposed carboxyl groups (e.g., aspartic acid, glutamic acid) using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 10 mM.
-
Add NHS to the protein solution to a final concentration of 25 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add the this compound stock solution to the activated protein solution. The molar ratio of biotin reagent to protein should be optimized for the specific application, but a 20- to 50-fold molar excess is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
Visualizing Workflows and Pathways
To better illustrate the applications of this compound, the following diagrams, generated using the DOT language, depict the key experimental workflows and the general mechanism of action for a PROTAC.
Caption: Workflow for Biotinylating a Protein with this compound.
Caption: General Mechanism of Action for a PROTAC Utilizing a Flexible Linker.
References
An In-depth Technical Guide to Biotin-C1-PEG3-C3-amine TFA: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional linker, Biotin-C1-PEG3-C3-amine trifluoroacetate (B77799) (TFA) salt. It delves into the molecule's structure and nomenclature, physicochemical properties, and its significant applications in bioconjugation, drug delivery, and proteomics research. Detailed experimental protocols for conjugation, purification, and analysis are provided to equip researchers with the necessary knowledge to effectively utilize this versatile reagent.
Introduction
Biotin-C1-PEG3-C3-amine TFA is a heterobifunctional linker that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique combination of features makes it an invaluable tool in life sciences research. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling sensitive detection and robust purification. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and minimizes non-specific binding. The terminal amine allows for covalent attachment to various functional groups, most commonly carboxylic acids, through amide bond formation. This guide will elucidate the core characteristics and methodologies associated with this powerful linker.
Structure and Nomenclature
The systematic name for the core molecule is N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide. The common nomenclature, Biotin-C1-PEG3-C3-amine, can be broken down as follows:
-
Biotin: The vitamin B7 derivative responsible for the high-affinity interaction with streptavidin/avidin.
-
C1: Refers to the carbonyl group of the biotin's valeric acid side chain, which forms an amide bond with the PEG linker.
-
PEG3: A polyethylene glycol spacer consisting of three ethylene (B1197577) glycol units. This spacer increases hydrophilicity and provides spatial separation between the biotin and the conjugated molecule.
-
C3-amine: A three-carbon (propyl) chain terminating in a primary amine group (-NH2), which serves as the reactive site for conjugation.
-
TFA: Trifluoroacetate, the counter-ion to the protonated amine, forming a salt. The presence of the TFA salt can affect the molecular weight and handling properties of the compound.
Physicochemical Properties
The properties of Biotin-C1-PEG3-C3-amine can vary slightly depending on whether it is in its free amine or TFA salt form. The following tables summarize the key quantitative data for both forms.
Table 1: Physicochemical Properties of Biotin-C1-PEG3-C3-amine (Free Amine)
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.61 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in DMSO, DMF, and methanol. |
Table 2: Physicochemical Properties of this compound Salt
| Property | Value |
| Molecular Formula | C22H39F3N4O7S |
| Molecular Weight | 560.63 g/mol |
| CAS Number | 1334172-59-6 |
| Appearance | Varies (often an oil or solid) |
| Purity | Typically >95% |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO.[1] |
| Storage Conditions | Store at -20°C for long-term stability. |
Reactivity and Applications
The primary utility of this compound lies in its ability to act as a crosslinking agent. The terminal primary amine is nucleophilic and readily reacts with electrophilic groups.
Amine-Reactive Chemistry
The most common application involves the coupling of the terminal amine to carboxylic acids present on proteins (e.g., aspartic acid, glutamic acid, or C-terminus), peptides, or other molecules. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This intermediate readily reacts with the primary amine of the biotin linker to form a stable amide bond.
Key Applications
-
Biotinylation: The process of attaching a biotin label to a molecule of interest for subsequent detection, purification, or immobilization.[2]
-
PROTACs: Biotin-C1-PEG3-C3-amine serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of conjugated drugs.
-
Immunoassays: Used to label antibodies and other proteins for use in ELISA, Western blotting, and immunohistochemistry.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Bioconjugation to a Carboxyl-Containing Protein
This protocol describes a general two-step procedure for conjugating this compound to a protein with accessible carboxyl groups using EDC and Sulfo-NHS.
Materials:
-
Protein of interest in a carboxylate-free buffer (e.g., MES or HEPES buffer, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein.
-
Add the EDC and Sulfo-NHS solutions to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, exchange the buffer of the activated protein to the Reaction Buffer using a desalting column to remove excess EDC and Sulfo-NHS.
-
Dissolve this compound in the Reaction Buffer. A 20 to 50-fold molar excess of the biotin linker over the protein is a good starting point.
-
Add the biotin linker solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin linker by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Purification of Biotinylated Molecules
This protocol describes the affinity purification of a biotinylated molecule using streptavidin-functionalized agarose (B213101) beads.
Materials:
-
Sample containing the biotinylated molecule
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads with the Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding:
-
Add the sample containing the biotinylated molecule to the prepared beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant.
-
Wash the beads several times with the Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the purified biotinylated molecule.
-
If using an acidic elution buffer, immediately neutralize the eluate by adding the Neutralization Buffer.
-
Protocol for Analysis of Biotinylated Conjugates
5.3.1. HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the biotinylated conjugate and to separate it from the unlabeled molecule.
General Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will depend on the hydrophobicity of the conjugate. A typical starting point is a gradient of 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and/or 280 nm.
Biotinylation of a peptide or protein will typically result in an increase in retention time on a C18 column due to the increased hydrophobicity.
5.3.2. Mass Spectrometry Analysis
Mass spectrometry (MS) is used to confirm the identity and integrity of the biotinylated conjugate by determining its molecular weight.
General Method:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Sample Preparation: The purified conjugate should be desalted prior to MS analysis.
-
Analysis: The expected mass of the conjugate will be the mass of the starting molecule plus the mass of the biotin linker (446.61 Da for the free amine form). For proteins, which may have multiple conjugation sites, MS can reveal the distribution of biotin labels.
For more detailed analysis, the biotinylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of biotinylation.
Stability and Storage
This compound should be stored at -20°C in a desiccated environment to prevent degradation. As a TFA salt, it may be hygroscopic, meaning it can absorb moisture from the air.[4] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. The stability of the TFA salt in solution can be influenced by the pH and buffer composition.
Conclusion
This compound is a versatile and highly effective bifunctional linker for a wide range of applications in research and development. Its well-defined structure, combining the specific binding of biotin with the advantageous properties of a PEG spacer and a reactive primary amine, makes it an essential tool for biotinylating proteins, developing PROTACs, and creating targeted drug delivery systems. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their experimental workflows.
References
An In-depth Technical Guide to the Synthesis of Biotin-C1-PEG3-C3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Biotin-C1-PEG3-C3-amine TFA, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a likely synthetic pathway, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a versatile chemical tool that incorporates a biotin (B1667282) moiety for affinity-based applications, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for conjugation to various molecules. The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the final product. This linker is particularly valuable in the field of targeted protein degradation, where it can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the formation of a PROTAC.[1]
Chemical Data and Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₉F₃N₄O₇S | [1] |
| Molecular Weight | 560.63 g/mol | [1] |
| CAS Number | 1334172-59-6 | [1] |
| Appearance | Off-white to slightly grey amorphous solid or oil | [2][3] |
| Purity | >98% (typically) | [2] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM | [2][3] |
| Storage | Store at -20°C | [2] |
Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process involving the coupling of three key building blocks: biotin, a PEG3 linker, and a protected C3 amine. A plausible synthetic route is depicted below. The "C1" in the name likely refers to the single carbonyl group of the biotin valeric acid side chain, and "C3" refers to the three-carbon propylenediamine spacer.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the key steps in the synthesis of this compound.
Step 1: Activation of Biotin
This step involves the activation of the carboxylic acid group of biotin to facilitate its reaction with the amine-terminated PEG linker. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
D-(+)-Biotin
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve D-(+)-Biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DMF dropwise to the biotin solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the Biotin-NHS ester is typically used in the next step without further purification.
Step 2: Coupling of Activated Biotin with the PEG Linker
The activated biotin is then coupled with a commercially available or synthesized mono-Boc-protected PEGylated diamine.
Materials:
-
Biotin-NHS ester solution (from Step 1)
-
N-Boc-1,3-diaminopropane (or a similar Boc-protected C3 amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To the solution of Biotin-NHS ester, add N-Boc-1,3-diaminopropane (1 equivalent) and TEA or DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Biotin-C1-PEG3-C3-NH-Boc) by column chromatography on silica (B1680970) gel.
Step 3: Boc Deprotection
The final step is the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield the free amine as its TFA salt.
Materials:
-
Biotin-C1-PEG3-C3-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Biotin-C1-PEG3-C3-NH-Boc in a mixture of DCM and TFA (typically a 1:1 or 2:1 ratio).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the final product, this compound, which can be further purified by precipitation or preparative HPLC if necessary.
Characterization Data
The synthesized compound should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the biotin, PEG, and propylenediamine moieties. |
| LC-MS | A major peak corresponding to the mass of the protonated product [M+H]⁺. |
| HPLC | Purity assessment, typically >95%. |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is illustrated below.
Application in PROTAC Development
This compound serves as a crucial linker in the construction of PROTACs. The terminal amine can be readily coupled to the carboxylic acid of a warhead that binds to a target protein or an E3 ligase ligand. The biotin moiety can be used for purification or detection in biochemical assays.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound. The outlined synthetic strategy and experimental protocols offer a practical starting point for researchers in the fields of chemical biology and drug discovery. The versatility of this linker makes it an indispensable tool for the development of novel therapeutics and research probes.
References
An In-depth Technical Guide to Biotin-C1-PEG3-C3-amine TFA: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-C1-PEG3-C3-amine TFA, detailing its functional mechanism, core components, and its applications in research and development.
Core Concept: A Multi-Functional Biotinylation Reagent
This compound is not a drug with a mechanism of action in the traditional pharmacological sense. Instead, it is a specialized chemical tool, a heterobifunctional linker, designed for the covalent attachment of biotin (B1667282) to other molecules, a process known as biotinylation. Its "mechanism of action" is best understood by examining the distinct roles of its three key components: the biotin moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal primary amine.
-
Biotin: The cornerstone of this reagent is biotin (Vitamin B7). Biotin forms one of the strongest known non-covalent bonds in nature with the proteins avidin (B1170675) and streptavidin.[1][2] This interaction is characterized by an exceptionally low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making the bond very rapid to form and resistant to extremes of pH, temperature, and denaturing agents.[1][2][3] This robust and specific interaction is the foundation for numerous detection, purification, and labeling applications in biotechnology.[3][4]
-
PEG3 Spacer: The molecule incorporates a tri-unit polyethylene glycol (PEG) spacer. PEG is a hydrophilic, flexible, and biocompatible polymer.[5][6] The inclusion of this PEG spacer confers several advantageous properties to the reagent and the resulting biotinylated molecule:
-
Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the reagent and the target molecule it binds to, which is particularly useful for biological applications.[6][7]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin from the labeled molecule. This minimizes the risk that the bulk of the target molecule will interfere with the binding of biotin to streptavidin.[7]
-
Minimized Non-specific Binding: PEG is known to reduce non-specific binding of proteins and other biomolecules to surfaces, which can lead to improved signal-to-noise ratios in assays.[5]
-
Non-immunogenic: PEG is biologically inert and does not typically elicit an immune response.[6]
-
-
Terminal Amine and Linkage Chemistry: The molecule terminates in a primary amine (-NH2). This amine group serves as the reactive handle for covalently attaching the entire biotin-PEG construct to a target molecule.[8] Primary amines are nucleophilic and can readily react with various functional groups to form stable bonds. A common application is the reaction with molecules containing carboxylic acids, which are activated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond.[9][10] The "C1" and "C3" notations in the name refer to short alkyl chains that contribute to the overall length and flexibility of the spacer arm.
-
TFA Salt: The trifluoroacetic acid (TFA) salt form improves the stability and handling of the amine-containing compound.[9]
Visualizing the Structure and Function
To better understand the components and their relationships, the following diagrams illustrate the structure of the molecule and a typical experimental workflow.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 9. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. vectorlabs.com [vectorlabs.com]
The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin enables a multitude of applications, including purification, detection, and immobilization of biomolecules. The performance of biotinylation reagents is significantly enhanced by the incorporation of Polyethylene Glycol (PEG) spacers. This technical guide provides a comprehensive overview of the critical role of PEG spacers in biotinylation reagents, detailing their impact on solubility, steric hindrance, immunogenicity, and overall assay performance. This guide also presents quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their biotinylation strategies.
Introduction: The Biotin-Avidin Interaction and the Need for Spacers
The biotin-avidin interaction is one of the strongest known non-covalent biological interactions, with an association constant (Ka) of 10¹⁵ M⁻¹[1]. This remarkable affinity forms the basis for numerous applications in biotechnology and medicine[1][2]. Biotinylation reagents are designed with a reactive group that targets a specific functional group on the target molecule (e.g., primary amines, sulfhydryls), a biotin moiety for binding to avidin/streptavidin, and a spacer arm that connects the two[1].
While the biotin-avidin bond is strong, the accessibility of the biotin molecule can be a limiting factor. Steric hindrance, arising from the proximity of the biotin to the surface of the labeled macromolecule, can impede its interaction with the bulky avidin or streptavidin proteins[1][3]. This is where spacer arms, particularly those composed of PEG, play a pivotal role.
The Multifaceted Role of PEG Spacers
Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer that, when incorporated as a spacer arm in biotinylation reagents, offers several distinct advantages over traditional hydrocarbon-based spacers[4][5][6][7].
Enhanced Solubility
A primary advantage of PEG spacers is their ability to increase the water solubility of both the biotinylation reagent and the resulting biotinylated molecule[1][6][8][9]. Many biotinylation reagents with uncharged reactive groups are inherently hydrophobic. The hydrophilic nature of the PEG chain counteracts this, preventing aggregation and precipitation of the labeled protein, especially during long-term storage[1][10]. This enhanced solubility is crucial for maintaining the biological activity of the labeled molecule and ensuring reliable performance in aqueous assay environments[5].
Reduction of Steric Hindrance
The flexible and extended nature of PEG spacers provides greater physical separation between the biotin moiety and the surface of the conjugated molecule[3][4][11]. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of avidin or streptavidin[1][3]. Longer spacer arms can lead to enhanced detection sensitivity as more biotin molecules become available for binding to reporter-conjugated avidin[1].
Minimized Non-Specific Binding
The hydrophilic and neutral charge of PEG creates a hydration shell around the biotinylated molecule[5]. This "stealth" effect effectively masks hydrophobic surfaces and reduces non-specific interactions with other proteins and cell membranes, leading to lower background noise in assays and improved signal-to-noise ratios[5][12].
Reduced Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules[6][8][11][13]. The PEG chain can mask epitopes on the surface of the biotinylated molecule, making it less likely to be recognized by the immune system[11][13]. This is particularly important for in vivo applications where a repeated administration of the biotinylated molecule is required[11].
Quantitative Impact of PEG Spacers
The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While extensive head-to-head comparisons are often application-dependent, the available data consistently demonstrates the positive impact of PEG spacers.
| Parameter | Effect of PEG Spacer | Quantitative Insight | References |
| Solubility | Increased | PEGylated biotinylation reagents and their conjugates exhibit significantly higher aqueous solubility compared to their non-PEGylated counterparts.[1][6][8] | [1][6][8] |
| Binding Affinity (Ka) | Generally Maintained or Improved | While very long PEG chains can sometimes slightly decrease the binding constant, shorter to moderate length PEG spacers (e.g., PEG4, PEG11) effectively overcome steric hindrance, leading to improved functional affinity in assays. Studies with silicon nanowire biosensors have measured the streptavidin-biotin affinity with a PEG4 linker to have a dissociation constant (KD) of 56 fM.[14] | [14][15][16][17] |
| Detection Sensitivity | Increased | Longer spacer arms enhance the availability of biotin for avidin binding, leading to signal amplification and increased assay sensitivity.[1][18] | [1][18] |
| Immunogenicity | Decreased | PEG modification has been shown to reduce the antibody response against proteins. For example, PEG modification of galactosylated streptavidin led to lower antibody titers in mice.[13][19] | [13][19] |
| Fluorescence Quenching | Reduced | Conventional biotin-fluorophore conjugates often experience fluorescence quenching upon binding to avidin. PEG spacers can prevent this, preserving intense fluorescence and enabling more sensitive detection.[20][21] | [20][21] |
Experimental Protocols
The following protocols provide detailed methodologies for common biotinylation and detection workflows.
Protocol: Biotinylation of a Purified Protein with NHS-PEG-Biotin
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a purified protein using an N-hydroxysuccinimide (NHS) ester of biotin with a PEG spacer.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG4-Biotin (or other desired PEG length)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[22][23]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to a concentration of 10 mg/mL.[23] The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[22][24]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[23]
-
Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[22]
-
Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of the HABA dye from avidin by biotin.[24][25]
Protocol: Pull-Down of a Biotinylated Protein and Interacting Partners
This protocol describes the use of immobilized streptavidin to capture a biotinylated "bait" protein and any interacting "prey" proteins.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Prepare Streptavidin Resin: Wash the streptavidin resin with wash buffer to remove any preservatives.
-
Immobilize Bait Protein: Incubate the washed streptavidin resin with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash: Pellet the resin and wash several times with wash buffer to remove any unbound bait protein.
-
Incubate with Lysate: Add the cell lysate containing the prey proteins to the resin with the immobilized bait protein. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash: Pellet the resin and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait-prey protein complexes from the resin by boiling in SDS-PAGE sample buffer. Alternatively, for cleavable biotinylation reagents, elution can be achieved by adding a reducing agent.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: General workflow for protein biotinylation using an NHS-PEG-Biotin reagent.
Caption: A PEG spacer increases the distance between biotin and the protein, facilitating avidin binding.
Caption: Workflow for a pull-down assay using a biotinylated bait protein to isolate interacting prey proteins.
Conclusion
The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing solubility, reducing steric hindrance, minimizing non-specific binding, and lowering immunogenicity, PEG spacers empower researchers to achieve more reliable, sensitive, and reproducible results across a wide range of applications. The ability to select from various PEG spacer lengths provides an additional layer of optimization, ensuring that the biotinylation strategy is tailored to the specific demands of the experimental system. As research continues to push the boundaries of detection and purification, the strategic use of PEGylated biotinylation reagents will undoubtedly remain a critical tool for scientists and drug developers.
References
- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. precisepeg.com [precisepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 13. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biotinylation Reagents [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin [pubmed.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, peptide, or nucleic acid, is a cornerstone technique in modern life sciences research and drug development.[1][2] The remarkable affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis of numerous applications, from affinity purification and immunoassays to protein-protein interaction studies and cell surface labeling.[1][3] Amine-reactive biotinylation reagents are among the most frequently utilized tools for this purpose, offering a straightforward and efficient method for labeling biomolecules.[1][3]
This technical guide provides a comprehensive overview of amine-reactive biotinylation reagents, detailing their chemical principles, the variety of available reagents, experimental protocols, and key applications.
The Chemistry of Amine-Reactive Biotinylation
The most prevalent amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters.[1][3] These reagents target primary amines (-NH2), which are abundantly found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues in proteins.[1][2][4] The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][5] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.[1][5]
It is important to note that while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic functional groups, such as the side chains of serine, tyrosine, and arginine, under certain conditions.[6]
Types of Amine-Reactive Biotinylation Reagents
A diverse array of amine-reactive biotinylation reagents is commercially available, each with distinct properties tailored for specific experimental needs. The primary variations among these reagents lie in their water solubility, spacer arm length, and whether they possess a cleavable linker.
Based on Solubility:
-
NHS Esters: These are the traditional amine-reactive biotinylation reagents and are generally hydrophobic, requiring dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before addition to the aqueous reaction mixture.[2][7] They are cell-membrane permeable.[8]
-
Sulfo-NHS Esters: To overcome the need for organic solvents, sulfo-NHS esters were developed.[3] These reagents incorporate a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring, rendering them water-soluble.[4][9] This property is particularly advantageous for biotinylating proteins that are sensitive to organic solvents and for labeling cell surface proteins, as their charge prevents them from crossing the cell membrane.[4][10]
Based on Spacer Arm Length:
The spacer arm is the chemical chain that connects the biotin molecule to the reactive NHS ester group. The length of this arm can be critical in applications where steric hindrance may be a concern, such as when the biotinylated protein needs to interact with the bulky avidin or streptavidin molecule. Reagents are available with varying spacer arm lengths to accommodate different experimental setups. For instance, longer spacer arms, such as those found in NHS-LC-Biotin (Long Chain) and NHS-LC-LC-Biotin (Long Long Chain), can reduce steric hindrance and improve the binding of avidin or streptavidin.[8][11]
Cleavable Reagents:
Some applications require the release of the biotinylated molecule after its capture. For this purpose, reagents with cleavable spacer arms are available. A common example is NHS-SS-Biotin, which contains a disulfide bond in its spacer arm that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT).[5]
Quantitative Data of Common Amine-Reactive Biotinylation Reagents
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| NHS-Biotin | 341.38 | 13.5 | No | Yes | No |
| Sulfo-NHS-Biotin | 443.43 | 13.5 | Yes | No | No |
| NHS-LC-Biotin | 454.54 | 22.4 | No | Yes | No |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Yes | No | No |
| NHS-SS-Biotin | 504.63 | 24.3 | No | Yes | Yes (Thiol) |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Yes | No | Yes (Thiol) |
| NHS-PEG4-Biotin | 588.64 | 29.1 | No | Yes | No |
Experimental Protocols
General Protein Biotinylation Protocol
This protocol provides a general guideline for the biotinylation of proteins in solution. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)[12]
-
Amine-reactive biotinylation reagent (NHS or Sulfo-NHS ester)
-
Amine-free buffer (e.g., PBS)
-
Organic solvent (DMF or DMSO) for water-insoluble NHS esters
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and should be removed by dialysis or buffer exchange.[10]
-
Reagent Preparation: Immediately before use, prepare a stock solution of the biotinylation reagent.[12] For water-insoluble NHS esters, dissolve the reagent in DMF or DMSO. For water-soluble sulfo-NHS esters, dissolve the reagent in the reaction buffer.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[12] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by desalting or dialysis.[1][12]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[5]
Cell Surface Protein Biotinylation Protocol
This protocol is designed for the specific labeling of proteins on the surface of intact cells using a membrane-impermeable sulfo-NHS ester reagent.
Materials:
-
Cultured cells
-
Sulfo-NHS-LC-Biotin or other membrane-impermeable biotinylation reagent
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and contaminating proteins.[5][13]
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5][13]
-
Reagent Addition: Immediately before use, prepare a solution of the sulfo-NHS biotinylation reagent in water or PBS. Add the reagent to the cell suspension. A final concentration of ~2 mM is a good starting point.[13]
-
Incubation: Incubate the cells on ice or at room temperature for 30 minutes.[13][14] Performing the incubation at 4°C can help reduce the internalization of the biotin reagent.[13]
-
Quenching: Wash the cells three times with ice-cold quenching buffer to remove any unreacted biotinylation reagent.[5]
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as immunoprecipitation or Western blotting.
Visualization of Key Processes
Reaction Mechanism of NHS-Ester Biotinylation
Caption: Covalent bond formation between a primary amine and an NHS-ester biotinylation reagent.
Experimental Workflow for Protein Biotinylation
Caption: A step-by-step overview of the protein biotinylation process.
Decision Tree for Reagent Selection
Caption: A guide to choosing the appropriate biotinylation reagent based on experimental needs.
Applications in Research and Drug Development
Biotinylated proteins are indispensable in a multitude of research and drug development applications:
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or antigens are used for sensitive detection.[1]
-
Affinity Purification: Biotinylated proteins or "baits" can be used to isolate their binding partners from complex biological samples, a technique commonly known as a pull-down assay.[1]
-
Protein-Protein Interaction Studies: Techniques such as surface plasmon resonance (SPR) and pull-down assays utilize biotinylated proteins to study the kinetics and specificity of molecular interactions.[1]
-
Cell Surface Labeling: As described in the protocol above, membrane-impermeable biotinylation reagents are invaluable for identifying and quantifying proteins expressed on the cell surface.[15]
-
Drug Discovery: Biotinylated drug targets can be immobilized on a surface to screen for interacting small molecules or biologic drugs.[1]
Conclusion
Amine-reactive biotinylation reagents are powerful and versatile tools for the covalent attachment of biotin to proteins and other biomolecules. By understanding the underlying chemistry, the different types of reagents available, and the appropriate experimental protocols, researchers can effectively leverage this technology to advance their studies in a wide range of scientific disciplines. The careful selection of the biotinylation reagent based on the specific application is crucial for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. cyanagen.com [cyanagen.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation
An In-Depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4][5] PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of disease-causing proteins.[2][3][6] Upon entering a cell, a PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex.[1][] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. The subsequent polyubiquitinated protein is then recognized and destroyed by the 26S proteasome, while the PROTAC is released to repeat the cycle, enabling it to act at sub-stoichiometric concentrations.[1][8]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. It is a critical determinant of the molecule's overall success, actively contributing to biological activity by influencing everything from ternary complex formation and stability to the PROTAC's physicochemical and pharmacokinetic properties.[1][4][9] An optimally designed linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.[1] Conversely, a poorly designed linker can lead to steric clashes, reduced stability, and compromised efficacy.[9][] This guide provides a technical overview of PROTAC linkers, their function, design principles, and the experimental methods used for their evaluation.
The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism
The UPS is the primary pathway for regulated protein degradation in cells, controlling the levels of proteins involved in critical processes like cell cycle progression and signal transduction.[2] The system functions through a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with polyubiquitin (B1169507) chains, marking them for destruction by the 26S proteasome.[2][11] PROTACs exploit this endogenous system by artificially bringing a specific POI into proximity with an E3 ligase, inducing its ubiquitination and degradation.[11][12]
Core Functions of the PROTAC Linker
The linker is a multifunctional component that dictates the overall performance of a PROTAC.[9] Its primary roles include:
-
Ternary Complex Formation and Stability : The linker's length, rigidity, and chemical composition are paramount for the formation of a stable and productive ternary complex.[1][3] An optimal linker correctly orients the POI and E3 ligase, facilitating favorable protein-protein interactions that stabilize the complex and lead to efficient ubiquitination.[1][]
-
Modulating Physicochemical Properties : The linker significantly influences the drug-like properties of the PROTAC. By incorporating polar groups like polyethylene (B3416737) glycol (PEG), solubility can be improved.[1][3][5] Conversely, more lipophilic alkyl chains can enhance cell permeability.[1][3] This balance is crucial, as PROTACs often fall "beyond the Rule of 5" due to their high molecular weight and polar surface area.[13]
-
Controlling Target Selectivity : The linker's structure can impart selectivity. A change of just a few atoms in linker length has been shown to switch a PROTAC from a dual-target degrader to a selective one.[8] This is because the linker constrains the possible conformations of the ternary complex, favoring interactions with one protein over another.[8]
Classification and Design of PROTAC Linkers
PROTAC linkers are generally categorized based on their flexibility and chemical composition.[1][9]
-
Flexible Linkers : These are the most common types, primarily composed of alkyl chains or polyethylene glycol (PEG) units.[1][5][][9]
-
Alkyl Chains : Simple to synthesize and highly flexible, but their hydrophobicity can reduce the solubility of the overall PROTAC.[1][5][9]
-
PEG Chains : Widely used to enhance hydrophilicity and solubility.[3][5][8] The ether oxygens can also act as hydrogen bond acceptors, influencing conformation.[1]
-
-
Rigid Linkers : These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or double/triple bonds to reduce conformational flexibility.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but makes achieving an optimal ternary complex geometry more challenging.[1][3]
-
Clickable Linkers : The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient assembly of PROTACs.[] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[5][][9]
The design of an effective linker is an empirical process involving multi-parameter optimization.[1][4] Key considerations include:
-
Linker Length : This is a critical parameter that must be optimized for each POI-E3 ligase pair.[1][8] A linker that is too short may cause steric clashes, preventing ternary complex formation.[8][] A linker that is too long may not effectively bring the two proteins into proximity for ubiquitination, leading to unproductive binding or a "hook effect".[1][8][]
-
Composition : The chemical makeup affects solubility and permeability. A balance of hydrophilic (PEG, ethers, amides) and hydrophobic (alkyl) moieties is often required to achieve suitable ADME (absorption, distribution, metabolism, and excretion) properties.[3][8]
-
Attachment Points : The position where the linker is connected to the two ligands is crucial.[8] The exit vector should point towards a solvent-exposed region of the ligand-protein interface to avoid disrupting binary binding affinity.[8]
Quantitative Impact of Linker Properties on Degradation Efficacy
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9] The tables below summarize data from published studies, illustrating the profound impact of linker modifications.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - | [9] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [9] |
| Alkyl/Ether | 21 | 3 | 96 | [9] |
| Alkyl/Ether | 29 | 292 | 76 |[9] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
|---|---|---|---|
| PEG | 12 | Effective | [9] |
| PEG | 16 | More Potent |[9][14] |
These data clearly demonstrate a non-linear relationship between linker length and degradation potency, highlighting the need for careful empirical optimization for each new PROTAC system.
Experimental Protocols for PROTAC Linker Evaluation
A cascade of assays is required to characterize a PROTAC and evaluate its linker.[15] This includes confirming cell permeability, ternary complex formation, target ubiquitination, and ultimately, target degradation.[15]
Experimental Workflow for PROTAC Evaluation
The development and validation of a PROTAC follows a logical progression of experiments, from initial biochemical assays to cellular and in-vivo testing.
Protocol 1: Measuring Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.[16]
-
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
2. Cell Lysis:
-
Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
3. Protein Quantification:
-
4. Sample Preparation and SDS-PAGE:
-
5. Protein Transfer and Blocking:
-
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Repeat the wash steps. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
-
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[9][16]
-
Quantify band intensities using densitometry software.[9][17]
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.[16][17]
-
Protocol 2: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[18] This protocol outlines a common approach.[18]
-
1. System Preparation:
-
Immobilize a purified E3 ligase (e.g., Von Hippel-Lindau, VHL) onto an SPR sensor chip via amine coupling or another suitable method.
-
-
2. Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC molecule over the E3 ligase-functionalized surface and a reference surface.
-
Record the binding response curves.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
3. Ternary Complex Interaction Analysis:
-
To measure ternary complex formation, prepare a series of PROTAC concentrations in a buffer containing a near-saturating concentration of the purified POI.
-
Inject these PROTAC:POI mixtures over the E3 ligase surface.[18] The resulting binding curves represent the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Fit the data to determine the kinetic parameters for the ternary complex.
-
-
4. Data Analysis and Cooperativity (α):
-
Cooperativity is a measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (e.g., E3 ligase).
-
It can be calculated by comparing the binding affinities of the binary and ternary interactions. An α value > 1 indicates positive cooperativity (ternary complex is more stable), while an α value < 1 indicates negative cooperativity.
-
Conclusion and Future Outlook
The linker is a critical and active component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmaceutical properties.[1][4][9] The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-based methods.[4] Advances in structural biology and computational modeling are beginning to provide a clearer understanding of the structure and dynamics of PROTAC-induced ternary complexes.[4][19][20] These in-silico tools, combined with the high-throughput experimental platforms discussed herein, will accelerate the optimization of linkers and the development of next-generation protein degraders with enhanced therapeutic potential. The continued exploration of novel linker chemistries promises to unlock a wealth of new PROTAC agents for therapeutic intervention.[4]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 13. admescope.com [admescope.com]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using Biotin-C1-PEG3-C3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (KD ≈ 10-15 M) enables a wide range of applications, including protein purification, immunoassays (such as ELISA and Western blotting), and the study of protein-protein interactions. While the most common biotinylation strategies target primary amines on lysine (B10760008) residues, this can sometimes lead to loss of protein function if these residues are critical for the protein's activity.
An alternative approach is to target the carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. This method utilizes a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups, making them receptive to reaction with an amine-containing biotin derivative.
This document provides a detailed protocol for the biotinylation of proteins using Biotin-C1-PEG3-C3-amine TFA , a carboxyl-reactive biotinylation reagent. This reagent features a terminal primary amine that forms a stable amide bond with activated carboxyl groups on the target protein. The integrated PEG3 spacer arm enhances the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[]
Principle of the Reaction
The biotinylation of protein carboxyl groups using Biotin-C1-PEG3-C3-amine is a two-step process mediated by EDC and often supplemented with N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced efficiency.[2][3][4]
-
Activation: EDC reacts with the protein's carboxyl groups to form a highly reactive, yet unstable, O-acylisourea intermediate.[2][4][5] This step is most efficient in a slightly acidic environment (pH 4.7-6.0).
-
Stabilization (Optional but Recommended): The addition of Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester.[4][5] This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment, increasing the overall efficiency of the conjugation reaction.[2][5]
-
Conjugation: The primary amine of the Biotin-C1-PEG3-C3-amine reagent attacks the Sulfo-NHS ester (or the O-acylisourea intermediate), resulting in the formation of a stable amide bond and covalently linking the biotin to the protein.[6][7]
This two-step approach helps to minimize protein-protein polymerization, a potential side reaction where the activated carboxyl group of one protein reacts with a primary amine on another protein.[8]
Chemical Reaction Pathway
Caption: EDC/Sulfo-NHS mediated biotinylation of protein carboxyl groups.
Experimental Protocols
Materials Required
-
Protein Sample: 1-10 mg/mL in an appropriate buffer.
-
Biotinylation Reagent: this compound.
-
Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).
-
Stabilizing Reagent (Recommended): Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[8] Crucially, this buffer must be free of extraneous amines and carboxylates. [6][7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
-
Solvent: Anhydrous DMSO or DMF for preparing the biotin reagent stock solution.
Protocol 1: Two-Step Biotinylation of Proteins
This protocol is recommended to minimize protein-protein cross-linking.
A. Preparation of Reagents
-
Protein Preparation: If your protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), exchange it into the Activation Buffer (0.1 M MES, pH 4.7-6.0) using a desalting column or dialysis. The final protein concentration should be between 1-10 mg/mL.
-
EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in chilled Activation Buffer. (e.g., 19.2 mg in 1 mL). EDC is moisture-sensitive and hydrolyzes in water, so it should be used without delay.
-
Sulfo-NHS Solution: Immediately before use, prepare a 100 mM solution of Sulfo-NHS in chilled Activation Buffer (e.g., 21.7 mg in 1 mL).
-
Biotin-Amine Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
B. Biotinylation Reaction
-
To your protein solution in Activation Buffer, add the required volume of 100 mM EDC and 100 mM Sulfo-NHS. See the table below for recommended molar ratios. Gently mix and incubate for 15-30 minutes at room temperature.
-
Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-8.0).
-
Add the desired molar excess of the this compound stock solution to the purified, activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15-30 minutes at room temperature.
-
Remove excess, non-reacted biotin reagent by desalting or dialysis into a suitable storage buffer (e.g., PBS).
Protocol 2: One-Step Biotinylation of Proteins
This protocol is faster but carries a higher risk of protein polymerization. It is suitable for proteins with a low density of surface primary amines.
-
Prepare Reagents: Prepare the protein solution in Activation Buffer and the stock solutions of EDC and this compound as described in Protocol 1.
-
Reaction: To the protein solution, first add the desired molar excess of the this compound stock solution.
-
Immediately add the required volume of freshly prepared 100 mM EDC solution.
-
Incubate, quench, and purify the biotinylated protein as described in steps 4-6 of Protocol 1B.
Quantitative Data and Optimization
The optimal conditions for biotinylation can vary depending on the protein. It is recommended to perform trial reactions by varying the molar excess of the reagents.
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Molar Excess of EDC | 10 - 50 fold | A higher excess may be needed for lower protein concentrations.[9] |
| Molar Excess of Sulfo-NHS | 10 - 50 fold | Typically used at a similar or slightly higher concentration than EDC. |
| Molar Excess of Biotin-Amine | 20 - 100 fold | A large excess is used to outcompete any primary amines on the protein surface, minimizing cross-linking.[4][8] |
| Activation pH | 4.7 - 6.0 | Optimal for EDC reaction. |
| Coupling pH | 7.2 - 8.0 | Efficient for the reaction of the amine with the activated carboxyl group. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk protein degradation. |
Experimental Workflow
Caption: Two-step workflow for protein biotinylation via carboxyl groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC (hydrolyzed). | Prepare EDC solution immediately before use. Ensure the vial is equilibrated to room temperature before opening to prevent moisture condensation.[2] |
| Buffer contains interfering substances. | Ensure buffers are free of amines (Tris, glycine) and carboxylates (acetate, citrate).[6][7] | |
| Incorrect pH for activation. | Verify the pH of the Activation Buffer is between 4.7 and 6.0.[10] | |
| Insufficient molar excess of reagents. | Increase the molar ratios of EDC, Sulfo-NHS, and/or the biotin-amine reagent. | |
| Protein Precipitation/Aggregation | Protein-protein cross-linking. | Use the two-step protocol. Increase the molar excess of the biotin-amine reagent to outcompete protein amines.[8] |
| Protein instability. | Perform the reaction at a lower temperature (4°C). Reduce the concentration of the protein or reagents. | |
| High concentration of organic solvent. | Ensure the volume of the biotin-amine stock solution (in DMSO) is less than 10% of the total reaction volume. |
Conclusion
Labeling protein carboxyl groups with this compound offers a valuable alternative to traditional amine-reactive biotinylation. This method is particularly advantageous when lysine residues are essential for protein function or when a protein has few accessible primary amines. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific biotinylation for a wide array of downstream applications. As with any bioconjugation reaction, optimization of the protocol for each specific protein is key to achieving the desired degree of labeling while preserving protein activity.
References
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Utilizing Biotin-C1-PEG3-C3-amine TFA for Pull-Down Assays to Identify Protein Interactions
Introduction
Pull-down assays are a powerful in vitro technique used to isolate and identify protein-protein or other molecular interactions.[1][2] This method relies on a "bait" molecule, which is immobilized on a solid support, to capture its interacting partners ("prey") from a complex biological sample like a cell lysate.[1][2] The Biotin-C1-PEG3-C3-amine TFA is a versatile chemical tool ideal for creating customized bait molecules for these assays. Its structure consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated supports, a terminal primary amine for covalent conjugation to a molecule of interest, and a hydrophilic PEG3 (polyethylene glycol) spacer arm that enhances solubility and minimizes steric hindrance.[3][4] This linker is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology probes.[5][6]
This application note provides a comprehensive protocol for using this compound in a pull-down assay, from bait preparation to the final analysis of interacting proteins.
Principle of the Assay
The workflow is a multi-step process. First, the primary amine group of the Biotin-C1-PEG3-C3-amine linker is covalently attached to a molecule of interest (e.g., a small molecule drug, peptide, or metabolite) that has a reactive carboxyl group. This conjugation is typically achieved using carbodiimide (B86325) chemistry (EDC/NHS). The resulting biotinylated "bait" is then immobilized on streptavidin-coated magnetic beads.[7] These beads are incubated with a cell lysate containing potential "prey" proteins. After incubation, unbound proteins are removed through a series of stringent washes. Finally, the bait-prey complexes are eluted from the beads and analyzed by methods such as Western blotting or mass spectrometry to identify the interacting proteins.[1][8]
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the pull-down assay workflow and a representative signaling pathway that could be investigated using this technique.
Caption: Workflow for a pull-down assay using a biotinylated bait molecule.
Caption: Investigating a signaling pathway with a biotinylated inhibitor.
Protocols
Part 1: Preparation of Biotinylated Bait
This protocol describes the conjugation of this compound to a molecule of interest (e.g., a small molecule) containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
This compound
-
Molecule of Interest (with a -COOH group)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions. Dissolve EDC (100 mM) and NHS (100 mM) in Activation Buffer. Dissolve this compound (50 mM) in anhydrous DMSO. Dissolve the molecule of interest in anhydrous DMSO.
-
Activation: In a microfuge tube, combine your molecule of interest with a 1.5-fold molar excess of both EDC and NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the Biotin-C1-PEG3-C3-amine solution to the activated molecule. The TFA salt may require neutralization; adjust the reaction pH to 7.2-7.5 using a suitable base if necessary for optimal conjugation.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification (Optional but Recommended): Remove excess, unreacted biotin linker via dialysis, size-exclusion chromatography, or reverse-phase HPLC to prevent it from occupying binding sites on the streptavidin beads.
-
Validation: Confirm successful biotinylation using techniques like mass spectrometry.
Part 2: Pull-Down Assay
Materials:
-
Streptavidin-coated magnetic beads[9]
-
Biotinylated Bait (from Part 1)
-
Cell Lysate
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[9]
-
Elution Buffer (multiple options, see table below)
-
Magnetic separation rack[9]
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing.[9] Transfer the required volume of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[9]
-
Bead Equilibration: Wash the beads three times with Binding/Wash Buffer to remove preservatives.[9] For each wash, resuspend the beads, place them on the magnetic rack, and discard the supernatant.[9]
-
Immobilization of Bait: Resuspend the equilibrated beads in Binding/Wash Buffer. Add the biotinylated bait and incubate for 30-60 minutes at room temperature with end-over-end rotation.[9]
-
Blocking (Optional): To block any remaining free biotin-binding sites, pellet the beads, discard the supernatant, and incubate with a solution containing free biotin (e.g., 2 mM) for 15 minutes. Wash thoroughly to remove excess free biotin.
-
Binding of Prey: Pellet the bait-bound beads on a magnetic rack and discard the supernatant. Add the clarified cell lysate (prey) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and save the supernatant (this is the "flow-through" fraction for analysis). Wash the beads 3 to 5 times with ice-cold, stringent Wash Buffer to remove non-specifically bound proteins.[10] The stringency can be adjusted by increasing salt or detergent concentrations.[11]
-
Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and incubate according to the chosen method (see table below) to release the bait-prey complexes.
-
Sample Preparation for Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. This eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[12]
Data Presentation: Reagent & Buffer Tables
Table 1: Typical Reagent Concentrations for Pull-Down Assay
| Reagent | Recommended Starting Amount | Range/Notes |
|---|---|---|
| Streptavidin Magnetic Beads | 25 µL of slurry per pull-down | Binding capacity varies by manufacturer (e.g., 30 µg of biotinylated antibody per mg of beads).[9] |
| Biotinylated Bait | 1-10 µg | Optimal amount should be determined empirically. |
| Total Protein from Lysate | 500 - 1000 µg | Higher concentrations can increase yield but also non-specific binding. |
| Lysis Buffer Volume | 500 µL - 1 mL | Ensure complete cell lysis and protein solubilization. |
| Wash Buffer Volume | 500 µL - 1 mL per wash | Perform at least 3-5 washes to reduce background. |
| Elution Buffer Volume | 25 - 100 µL | Use a minimal volume for a more concentrated eluate. |
Table 2: Common Elution Buffer Options
| Elution Method | Composition | Conditions | Pros & Cons |
|---|---|---|---|
| Competitive Elution | 2-10 mM Biotin in PBS | 10-60 min incubation, 37°C.[13] | Pro: Mild, preserves protein structure/activity. Con: May be inefficient due to the strong streptavidin-biotin bond; co-elution of free biotin. |
| Denaturing Elution | 1X SDS-PAGE Sample Buffer (e.g., Laemmli) | 5-10 min at 95-100°C.[10] | Pro: Highly efficient. Con: Denatures proteins, incompatible with functional assays but ideal for Western Blot/MS. |
| pH Elution | 0.1 M Glycine-HCl, pH 2.5-3.0 | 5-10 min at room temperature. | Pro: Effective for elution. Con: Harsh acidic conditions can denature proteins; requires immediate neutralization.[14] |
| On-Bead Digestion | Trypsin solution in digestion buffer | Overnight at 37°C. | Pro: Ideal for mass spectrometry; avoids elution of large streptavidin protein. Con: Destroys protein complexes; information on biotinylation sites is lost.[15] |
References
- 1. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anjiechem.com [anjiechem.com]
- 7. genscript.com [genscript.com]
- 8. MS Analysis of RNA Pull Down - CD Genomics [rna.cd-genomics.com]
- 9. neb.com [neb.com]
- 10. Biotinylated peptide pull down assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Cell Surface Protein Labeling with Biotin-C1-PEG3-C3-amine TFA
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of Biotin-C1-PEG3-C3-amine TFA for labeling cell surface proteins.
Introduction
This compound is a versatile chemical tool featuring a biotin (B1667282) moiety for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group. This structure makes it particularly suitable as a component in the synthesis of larger molecular constructs, such as Proteolysis Targeting Chimeras (PROTACs), for targeted protein degradation.[1][2] While not a direct labeling agent for cell surface proteins via primary amines, its amine group can be functionalized to create targeted biotinylation reagents.
This document outlines two primary applications:
-
Application 1: A PROTAC Component for Targeted Biotinylation and Degradation. The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. By incorporating this biotinylated linker, the resulting PROTAC can be used to track the target protein's engagement and degradation.
-
Application 2: General Cell Surface Protein Biotinylation (with Amine-Reactive Biotin Reagents). For researchers interested in the general labeling of all accessible cell surface proteins, a common method involves the use of amine-reactive biotinylation reagents, such as those containing an N-hydroxysuccinimide (NHS) ester. These reagents react with primary amines (e.g., on lysine (B10760008) residues) on extracellular protein domains.[3][4] A detailed protocol using a representative amine-reactive biotin-PEG reagent is provided for this purpose.
Data Presentation
Table 1: Recommended Reagent Concentrations for Cell Surface Biotinylation
| Reagent | Application | Recommended Concentration | Incubation Time | Temperature |
| Amine-Reactive Biotin-PEG | General Cell Surface Labeling | 0.25 - 1.0 mg/mL | 30 minutes | 4°C |
| Quenching Solution (Glycine or Tris) | General Cell Surface Labeling | 50 - 100 mM | 10 - 15 minutes | 4°C |
| PROTAC with Biotin Linker | Targeted Protein Labeling | Varies (target-dependent) | Varies | 37°C |
Table 2: Example Data from a Cell Surface Biotinylation Experiment
| Sample | Total Protein (mg/mL) | Biotinylated Protein (arbitrary units) | Target Protein Expression (relative to control) |
| Untreated Control | 2.1 | 1.0 | 100% |
| Biotinylated Cells | 2.0 | 15.7 | 98% |
| PROTAC-treated (6h) | 1.9 | 8.2 (for target) | 45% |
| PROTAC-treated (24h) | 2.2 | 3.1 (for target) | 18% |
Experimental Protocols
This protocol outlines the conceptual steps for incorporating this compound into a PROTAC.
-
Functionalization of the Linker: The terminal amine of this compound is reacted with a suitable heterobifunctional crosslinker, for example, one containing an NHS ester on one end and a maleimide (B117702) on the other.
-
Conjugation to E3 Ligase Ligand: The modified linker is then conjugated to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) or VHL).
-
Conjugation to Protein of Interest (POI) Ligand: The other end of the linker is conjugated to a ligand that specifically binds to the target cell surface protein.
-
Purification: The final biotinylated PROTAC is purified using methods such as HPLC.
This protocol describes the labeling of cell surface proteins on adherent cells in culture.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Amine-reactive, membrane-impermeable biotin-PEG reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Preparation: Grow cells to a confluent monolayer. Place the culture dish on ice and gently wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[6][7]
-
Biotinylation Reaction: Prepare a fresh solution of the amine-reactive biotin-PEG reagent in ice-cold PBS at a concentration of 0.5 mg/mL.[7] Remove the final PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells on a rocking platform for 30 minutes at 4°C.[3][5] The low temperature minimizes endocytosis of the labeled proteins.
-
Quenching: Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Solution. Incubate for 10-15 minutes at 4°C with gentle rocking.[5] This step inactivates any unreacted biotinylation reagent.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching solution.[3][5]
-
Cell Lysis: Add ice-cold Lysis Buffer to the cells and scrape them from the dish. Transfer the cell lysate to a microcentrifuge tube.
-
Clarification of Lysate: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Downstream Processing: The clarified supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification with streptavidin beads, SDS-PAGE, and western blotting.[8][9]
Visualizations
Caption: Mechanism of a biotinylated PROTAC for targeted protein degradation.
Caption: Workflow for general cell surface protein biotinylation.
Caption: Key components of the this compound reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. anjiechem.com [anjiechem.com]
- 3. Surface protein biotinylation [protocols.io]
- 4. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface biotinylation [protocols.io]
- 6. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Note: EDC/NHS Coupling Protocol for Biotin-C1-PEG3-C3-amine TFA
This document provides a detailed protocol for the covalent conjugation of Biotin-C1-PEG3-C3-amine TFA to molecules containing carboxyl groups (e.g., proteins, nanoparticles) using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry.
1. Introduction
Biotinylation is a fundamental technique for labeling proteins and other macromolecules to study biological processes and for various applications such as immunoassays, affinity purification, and cellular imaging.[1][2][3] The interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is one of the strongest known non-covalent bonds in nature, making it an ideal tool for detection and purification.[4][5]
This protocol focuses on carboxyl-amine coupling, which targets available carboxyl groups (-COOH) on a molecule, commonly found at the C-terminus or on the side chains of aspartic and glutamic acid residues in proteins.[6][7] This method is particularly useful when primary amines are essential for the molecule's function or are unavailable for labeling.[6] The reaction is mediated by EDC, a water-soluble carbodiimide (B86325) that activates carboxyl groups.[7] The addition of NHS or its water-soluble analog, Sulfo-NHS, creates a more stable amine-reactive intermediate, increasing the efficiency of the coupling reaction.[8]
Biotin-C1-PEG3-C3-amine is a biotinylation reagent featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm.[9] This PEG linker improves water solubility and reduces steric hindrance, which can enhance the binding of the biotin tag to streptavidin.[9][10] The terminal primary amine on this reagent reacts with the EDC/NHS-activated carboxyl group to form a stable amide bond.[9]
2. Reaction Mechanism and Workflow
The coupling process involves two key stages:
-
Activation: The carboxyl group on the target molecule is activated by EDC. In the presence of NHS, the unstable O-acylisourea intermediate is converted to a more stable, semi-stable NHS ester. This activation step is most efficient at a slightly acidic pH (4.7-6.0).[6][11]
-
Conjugation: The primary amine of the Biotin-C1-PEG3-C3-amine reagent attacks the NHS ester, leading to the formation of a stable amide bond and releasing NHS. This step is most efficient at a neutral to slightly basic pH (7.2-8.0).[11]
Caption: A typical workflow for two-step EDC/NHS biotinylation.
Caption: The chemical mechanism of EDC/NHS mediated biotinylation.
3. Materials and Reagents
-
Molecule to be labeled: Protein, peptide, or other molecule with available carboxyl groups (e.g., Protein-COOH).
-
Biotinylation Reagent: this compound (MW: 560.63 g/mol as TFA salt).
-
Crosslinkers: EDC (MW: 191.7 g/mol ) and NHS (or Sulfo-NHS).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or DMF.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
Important Considerations:
-
Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[7]
-
EDC and NHS are moisture-sensitive. Equilibrate reagents to room temperature before opening and store them in a desiccator.[8][12] Prepare EDC and NHS solutions immediately before use, as their reactivity diminishes in aqueous solutions.[12]
4. Detailed Experimental Protocol
This protocol provides a general starting point for labeling a protein at a concentration of 1-5 mg/mL. Optimal conditions, particularly the molar ratios of reagents, may need to be determined empirically.
4.1. Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-5 mg/mL in 1 mL of cold Activation Buffer (0.1 M MES, pH 6.0).
-
Biotin-Amine Stock: Dissolve this compound in DMSO or water to create a 10-50 mM stock solution.
-
EDC Stock (Prepare Fresh): Immediately before use, dissolve EDC in cold Activation Buffer to a concentration of 10 mg/mL (~52 mM).
-
NHS Stock (Prepare Fresh): Immediately before use, dissolve NHS (or Sulfo-NHS) in cold Activation Buffer to a concentration of 10 mg/mL (~87 mM).
4.2. Two-Step Coupling Reaction
-
Activation Step:
-
Add the freshly prepared EDC stock solution to the protein solution.
-
Immediately add the freshly prepared NHS stock solution to the same protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker (Optional but Recommended): To prevent polymerization of the biotin-amine reagent, remove excess and hydrolyzed crosslinkers using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also serves to raise the pH for the subsequent coupling reaction.
-
Conjugation Step:
-
If a desalting column was not used, adjust the reaction pH to 7.2-8.0 by adding a small amount of Coupling Buffer or a dilute base.
-
Add the calculated amount of this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step will consume any unreacted NHS esters.
4.3. Purification of Biotinylated Product
-
Remove unreacted biotin and crosslinking byproducts by buffer exchange using a desalting column or by dialysis against PBS.[13]
-
The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
5. Quantitative Data and Optimization
The efficiency of the biotinylation reaction depends on several factors. The following table provides recommended starting conditions that can be optimized for your specific application.
| Parameter | Recommended Starting Range | Notes |
| Molar Ratio (Protein:EDC:NHS) | 1 : 40 : 100 to 1 : 200 : 500 | A significant molar excess of EDC/NHS over the number of carboxyl groups is typically required. Start with a 1:10:25 ratio relative to the protein if the number of carboxyls is unknown. |
| Molar Ratio (Protein:Biotin-Amine) | 1 : 20 to 1 : 100 | The optimal ratio depends on the desired degree of labeling. A higher ratio increases biotin incorporation but may also affect protein function. |
| Activation pH | 5.0 - 6.0 | MES buffer is ideal as it lacks competing amines and carboxyls.[6] |
| Conjugation pH | 7.2 - 8.0 | PBS is a common choice. The amine on the biotin reagent is more nucleophilic at this pH. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 2 hours to Overnight | Overnight incubation at 4°C may improve yield. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to slow hydrolysis and preserve protein stability, but reaction times may need to be extended. |
6. Characterization and Applications
6.1. Quantification of Biotinylation After purification, it is often necessary to determine the degree of labeling (moles of biotin per mole of protein). Common methods include:
-
HABA Assay: A colorimetric method where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a measurable decrease in absorbance at 500 nm.[14][15]
-
Fluorescence-Based Assays: These assays rely on the enhancement or quenching of a fluorescently-tagged avidin upon binding to biotin.[14][15]
-
Mass Spectrometry (MS): Provides the most accurate determination of the degree of labeling and can identify the specific residues that have been modified.[1][2]
6.2. Applications Biotinylated molecules are versatile tools for a wide range of applications.[3][]
-
Affinity Purification: Immobilize the biotinylated molecule on a streptavidin-coated support (e.g., beads, resin) to purify interacting partners from a complex mixture like a cell lysate.[13][]
-
Immunoassays: Use biotinylated antibodies or antigens in techniques like ELISA and Western blotting for sensitive detection.[1][2]
-
Cellular Imaging: Visualize the location of biotinylated probes using fluorescently-labeled streptavidin.
-
Surface Plasmon Resonance (SPR): Immobilize biotinylated ligands onto a streptavidin-coated sensor chip to study molecular interactions.[1]
Caption: Using a biotinylated antibody for pull-down assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Biotinylation Reagents [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Labeling of Protein Carboxylic Acids with Biotin-C1-PEG3-C3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein biotinylation is a fundamental biochemical technique for labeling proteins with biotin (B1667282), a small vitamin with an exceptionally high affinity for streptavidin and avidin.[1][2] This strong and specific interaction is widely exploited in various applications, including affinity purification, immunoassays like ELISA and Western blotting, cell surface labeling, and molecular imaging.[1][3] While primary amines on lysine (B10760008) residues are the most common targets for biotinylation, labeling carboxylic acid groups on aspartic and glutamic acid residues provides a valuable alternative, especially when amine labeling might compromise a protein's function by modifying active sites.[4][5]
This document provides a detailed protocol for the covalent attachment of Biotin-C1-PEG3-C3-amine TFA to protein carboxyl groups. The methodology utilizes the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxyl groups, rendering them reactive towards the primary amine of the biotinylation reagent.[6][7] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the biotin reagent enhances water solubility and minimizes steric hindrance, which can improve the accessibility of the biotin tag for detection.[8][9]
Principle of the Method
The labeling of protein carboxyl groups with Biotin-C1-PEG3-C3-amine is a two-step process designed to maximize efficiency and minimize protein-protein crosslinking.[5][7]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic and glutamic acid residues on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]
-
Formation of a Stable Intermediate and Amide Bond Formation: To enhance stability and coupling efficiency, sulfo-NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a more stable sulfo-NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis and readily reacts with the primary amine of Biotin-C1-PEG3-C3-amine to form a stable amide bond.[6][10]
Chemical Reaction Pathway
Caption: EDC/Sulfo-NHS mediated labeling of protein carboxyl groups.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound (MW: 560.63 g/mol )[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine HCl, pH 8.5
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol: Labeling Protein Carboxyl Groups
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Reagent Preparation (Prepare immediately before use):
-
This compound Solution: Prepare a 10-50 mM stock solution in DMSO.
-
EDC Solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.
-
Sulfo-NHS Solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.
-
-
Labeling Reaction:
-
Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution. For example, for a 1 mg/mL solution of a 50 kDa protein (20 µM), add EDC and Sulfo-NHS to a final concentration of 0.4-2 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups.[7]
-
Add the this compound solution to the reaction mixture. A 10- to 50-fold molar excess over the protein concentration is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Biotinylated Protein:
-
Remove excess biotinylation reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[4]
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Experimental Workflow
Caption: Workflow for biotinylating protein carboxyl groups.
Quantification of Biotinylation
Determining the degree of biotinylation (moles of biotin per mole of protein) is crucial for ensuring consistency in downstream applications.[11] Several methods are available for this purpose.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[12][13] This method, however, suffers from low sensitivity.[12]
-
Fluorescence-Based Assays: These assays are more sensitive and are based on the enhancement of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.[12][13]
-
Mass Spectrometry: For a precise determination of the number and location of biotin labels, mass spectrometry (MS) analysis of the intact protein or its proteolytic digests can be performed.[2]
-
Competition ELISA: A robust competition ELISA can also be used to quantify the degree of biotinylation. This method involves the digestion of the biotinylated protein with proteinase K to overcome issues of multivalency and steric hindrance.[11]
Data Presentation
The following table presents hypothetical data from a biotinylation experiment using a model protein (e.g., Bovine Serum Albumin, BSA) to illustrate the effect of varying the molar excess of the biotinylation reagent on the degree of labeling.
| Molar Excess of Biotin Reagent (Biotin:Protein) | Protein Concentration (mg/mL) | Degree of Biotinylation (moles Biotin/mole Protein) | Protein Recovery (%) |
| 10:1 | 2.0 | 1.5 ± 0.2 | 95 |
| 25:1 | 2.0 | 3.2 ± 0.4 | 92 |
| 50:1 | 2.0 | 5.8 ± 0.6 | 88 |
| 100:1 | 2.0 | 8.1 ± 0.7 | 85 |
Note: Data are representative and will vary depending on the protein and reaction conditions.
Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
This may be due to excessive labeling or protein-protein crosslinking.[5]
-
Reduce the concentration of EDC and/or the biotin reagent.
-
Perform the reaction at a lower protein concentration.
-
Ensure a sufficient molar excess of the biotin amine reagent over the protein's primary amines to minimize protein polymerization.[4]
-
Labeling protein carboxyl groups with this compound using EDC/sulfo-NHS chemistry is an effective method for protein biotinylation, particularly when avoiding the modification of primary amines is desirable.[4][5] Careful optimization of reaction conditions, followed by robust purification and quantification, will ensure the generation of high-quality biotinylated proteins for a wide range of research, diagnostic, and drug development applications.[1][3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Biotin-C1-PEG3-C3-amine TFA in ELISA Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C1-PEG3-C3-amine TFA is a versatile biotinylation reagent designed for the covalent labeling of proteins, peptides, and other molecules containing accessible carboxylic acid groups. Its unique structure, featuring a biotin (B1667282) moiety for strong binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for conjugation, makes it an ideal tool for developing sensitive and robust Enzyme-Linked Immunosorbent Assays (ELISAs). The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the reagent.
This document provides detailed application notes and protocols for the use of this compound in various ELISA formats. The primary application involves the biotinylation of antibodies, antigens, or other proteins, which can then be detected with high sensitivity using streptavidin-enzyme conjugates.
Key Features and Advantages
-
Hydrophilic PEG Spacer: The integrated PEG3 spacer arm significantly increases the water solubility of the biotinylated molecule, which helps to prevent aggregation and precipitation of labeled proteins.[1] This spacer also extends the biotin moiety away from the conjugated molecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.
-
Carboxylic Acid Reactivity: The terminal amine group of the reagent can be readily coupled to carboxylic acid groups (-COOH) on target molecules using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the site-specific biotinylation of proteins and peptides at their C-terminus or on acidic amino acid residues (aspartic acid, glutamic acid).
-
Enhanced Sensitivity: The high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides a powerful signal amplification strategy in ELISA, leading to lower detection limits compared to direct enzyme conjugation.[2]
-
Reduced Immunogenicity: The PEG spacer is non-antigenic and non-immunogenic, which is advantageous in assays involving in vivo applications or when using biotinylated probes in complex biological samples.[1]
Applications in ELISA
This compound is suitable for various ELISA formats, including:
-
Direct ELISA: For the detection of an immobilized antigen using a biotinylated primary antibody.
-
Indirect ELISA: For the detection of an immobilized antigen using a primary antibody followed by a biotinylated secondary antibody.
-
Sandwich ELISA: For the quantification of an antigen between a capture antibody and a biotinylated detection antibody.[3]
-
Competitive ELISA: For the quantification of an antigen based on its competition with a biotinylated antigen for binding to a limited amount of capture antibody.
Experimental Protocols
Protocol 1: Biotinylation of a Protein (e.g., an Antibody) using this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups using EDC chemistry.
Materials:
-
Protein to be biotinylated (e.g., antibody) in a suitable buffer (e.g., MES Buffer, pH 4.7-6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagents
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO. Prepare 100 mM solutions of EDC and NHS in Activation Buffer.
-
Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts by buffer exchange using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Quantification and Storage: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay). The degree of biotinylation can be determined using a HABA assay. Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol provides a general procedure for a sandwich ELISA to quantify an antigen using a capture antibody and a biotinylated detection antibody prepared as described in Protocol 1.
Materials:
-
96-well ELISA plates
-
Capture Antibody
-
Biotinylated Detection Antibody (from Protocol 1)
-
Antigen Standard and Samples
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[3]
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Reagent Diluent (e.g., 1% BSA in PBS)[3]
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Reagent Diluent and add 100 µL to each well. Incubate for 2 hours at room temperature.[3]
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Reagent Diluent and add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables represent typical data that could be generated from the protocols described above.
Table 1: Biotinylation Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Ratio (Biotin:Protein) | Degree of Biotinylation (moles of Biotin per mole of Protein) |
| Antibody A | 5.0 | 20:1 | 4.2 |
| Antibody A | 5.0 | 50:1 | 8.9 |
| Antibody B | 2.5 | 20:1 | 3.8 |
| Antibody B | 2.5 | 50:1 | 7.5 |
Table 2: Sandwich ELISA Performance
| Antigen Concentration (pg/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % Coefficient of Variation |
| 0 | 0.052 | 0.004 | 7.7 |
| 15.6 | 0.125 | 0.009 | 7.2 |
| 31.3 | 0.231 | 0.015 | 6.5 |
| 62.5 | 0.455 | 0.028 | 6.2 |
| 125 | 0.879 | 0.045 | 5.1 |
| 250 | 1.654 | 0.081 | 4.9 |
| 500 | 2.891 | 0.132 | 4.6 |
| 1000 | 3.512 | 0.158 | 4.5 |
Signaling Pathway and Logical Relationships
The core of the detection method relies on the high-affinity interaction between biotin and streptavidin. The following diagram illustrates this relationship within the context of a sandwich ELISA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Concentration of detection antibody or streptavidin-HRP is too high | Optimize the concentrations of these reagents by titration. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of solutions. | |
| Low Signal | Insufficient biotinylation of the detection antibody | Optimize the biotinylation reaction conditions (e.g., increase molar excess of biotin reagent). |
| Inactive enzyme conjugate | Use a fresh preparation of streptavidin-HRP. | |
| Substrate solution is old or improperly stored | Use fresh TMB substrate. | |
| Incubation times are too short | Increase incubation times for sample, antibodies, and substrate. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and vigor. | |
| Temperature fluctuations during incubation | Ensure consistent incubation temperatures. |
Storage and Stability
The this compound reagent should be stored at -20°C and protected from moisture. When stored correctly, the reagent is stable for at least one year. For long-term storage of the biotinylated protein, it is recommended to store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for In Vivo Biotinylation Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo biotinylation has emerged as a powerful tool for the specific labeling and tracking of proteins and other biomolecules within a living organism. This technique leverages the high-affinity interaction between biotin (B1667282) and streptavidin for a variety of applications, including protein purification, localization studies, and targeted drug delivery. The use of Polyethylene Glycol (PEG) linkers to attach the biotin moiety to the target molecule offers significant advantages, such as increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2] These application notes provide detailed protocols for in vivo biotinylation using PEGylated linkers in both E. coli and mammalian cell systems, along with data on the impact of PEGylation on key performance metrics.
Advantages of In Vivo Biotinylation with PEGylated Linkers
The enzymatic in vivo biotinylation system, primarily utilizing the E. coli biotin ligase (BirA), offers high specificity by targeting a short, 15-amino-acid peptide sequence known as the AviTag.[3][4] This enzymatic approach is superior to chemical biotinylation methods, which can result in heterogeneous products and potential loss of protein function.[4]
The incorporation of a PEG linker between the biotin molecule and the target protein provides several key benefits:
-
Enhanced Solubility and Stability: PEGylation increases the hydrophilicity of the target molecule, improving its solubility and stability in aqueous environments.[1]
-
Reduced Immunogenicity: The PEG chain can shield the biotinylated protein from the host's immune system, reducing the likelihood of an immune response.[5]
-
Improved Pharmacokinetics: PEGylation can significantly extend the in vivo circulation half-life of a molecule by increasing its hydrodynamic size, which reduces renal clearance.[6][7]
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, ensuring efficient binding of biotin to streptavidin.[8]
Signaling Pathways and Experimental Workflows
BirA-Mediated Biotinylation Pathway
The enzymatic biotinylation process is catalyzed by the BirA enzyme. In a two-step reaction, BirA first activates biotin using ATP to form biotinyl-5'-adenylate. Subsequently, the activated biotin is transferred to the specific lysine (B10760008) residue within the AviTag sequence fused to the protein of interest.
Structure of a PEGylated Biotinylated Protein
The final product consists of the target protein fused with the AviTag, which is biotinylated on a specific lysine residue. A flexible PEG linker connects the biotin molecule to the protein.
General Experimental Workflow
The general workflow for in vivo biotinylation involves cloning the gene of interest with an AviTag and a PEG linker, co-expressing it with BirA ligase in a suitable host system, purifying the biotinylated protein, and finally analyzing the efficiency of biotinylation and its in vivo performance.
Quantitative Data
Table 1: In Vivo Performance Comparison of PEGylated vs. Non-PEGylated Molecules
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [6] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [6] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [6] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | [9] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | [6] |
| Nanoparticles | PEGylated | Higher blood values (0.23 ± 0.01 % ID/g 1 h p.i.) | [7] |
| Nanoparticles | Non-PEGylated | Lower blood values (0.06 ± 0.01 % ID/g 1 h p.i.) | [7] |
Table 2: Influence of Biotinylation and PEGylation on Intracellular Uptake
| Protein | Modification | Relative Fluorescence Intensity (Intracellular Uptake) | Reference |
| Lysozyme (Cationic) | None | 1.0 ± 0.2 | [10][11] |
| Lysozyme (Cationic) | PEGylated (PEG-LZ 5) | 0.5 ± 0.2 | [10][11] |
| Lysozyme (Cationic) | Biotin-PEG (Bio-PEG-LZ 5) | 0.3 ± 0.1 | [10][11] |
| Bovine Serum Albumin (Anionic) | None | 1.0 ± 0.1 | [10][11] |
| Bovine Serum Albumin (Anionic) | PEGylated (PEG-BSA 10) | 0.7 ± 0.1 | [10][11] |
| Bovine Serum Albumin (Anionic) | Biotin-PEG (Bio-PEG-BSA 10) | 1.3 ± 0.1 | [10][11] |
Experimental Protocols
Protocol 1: In Vivo Biotinylation in E. coli
This protocol describes the in vivo biotinylation of a target protein fused to an AviTag by co-expression with BirA ligase in E. coli.[3][6]
Materials:
-
Expression vector containing the gene of interest fused to an AviTag (e.g., pAN or pAC vectors).
-
Vector for BirA expression (can be on the same or a separate plasmid).
-
Chemically competent E. coli strain (e.g., BL21(DE3)).
-
LB medium and agar (B569324) plates with appropriate antibiotics.
-
Biotin stock solution (5 mM).
-
IPTG stock solution (1 M).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors).
-
Streptavidin-agarose resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween 20).
-
Elution Buffer (e.g., 50 mM Glycine-HCl pH 2.8 or competitive elution with 2-5 mM biotin).
Procedure:
-
Transformation: Co-transform the competent E. coli cells with the expression vector for the AviTagged protein and the BirA expression vector. Plate on selective agar plates and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a starter culture and grow overnight.
-
The next day, inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Add biotin to a final concentration of 50 µM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Apply the clarified lysate to a pre-equilibrated streptavidin-agarose column.[9]
-
Wash the column extensively with Wash Buffer.
-
Elute the biotinylated protein using Elution Buffer. Neutralize the acidic elution fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl pH 8.5). For competitive elution, incubate the resin with elution buffer containing free biotin.[12]
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE and Western blot using a streptavidin-HRP conjugate to confirm biotinylation.
-
Protocol 2: In Vivo Biotinylation in Mammalian Cells
This protocol outlines the in vivo biotinylation of a secreted or cell-surface protein in mammalian cells.[13]
Materials:
-
Expression vector containing the gene of interest with an AviTag and a signal peptide for secretion.
-
Expression vector for a secreted form of BirA (sec-BirA), containing a signal peptide.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Biotin stock solution (10 mM).
-
Lysis Buffer (for intracellular proteins) or collection of conditioned medium (for secreted proteins).
-
Streptavidin-agarose resin.
-
Wash and Elution Buffers as in Protocol 1.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the expression vectors for the AviTagged protein and sec-BirA using a suitable transfection reagent.
-
Expression and Biotinylation:
-
24 hours post-transfection, replace the medium with fresh medium supplemented with 100 µM biotin.
-
Incubate the cells for another 48-72 hours to allow for protein expression and biotinylation.
-
-
Protein Harvest and Purification:
-
For secreted proteins, collect the conditioned medium and clarify by centrifugation.
-
For cell-surface or intracellular proteins, wash the cells with PBS and lyse them in Lysis Buffer.
-
Purify the biotinylated protein from the conditioned medium or cell lysate using streptavidin-agarose chromatography as described in Protocol 1.[7]
-
-
Analysis:
-
Confirm biotinylation by SDS-PAGE and Western blot analysis using a streptavidin-HRP conjugate. A gel-shift assay in the presence of excess streptavidin can also be used to estimate the efficiency of biotinylation.[7]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Insufficient BirA expression or activity. | Optimize the ratio of BirA to target protein expression vector during transfection/transformation. Ensure the BirA enzyme is active. |
| Low biotin concentration. | Ensure adequate biotin supplementation in the culture medium. | |
| Incorrect localization of BirA and target protein. | For secreted or cell-surface proteins in mammalian cells, ensure both have appropriate signal peptides for co-localization in the ER/Golgi. | |
| High background/non-specific binding during purification | Insufficient washing. | Increase the number and stringency of wash steps. Include detergents like Tween 20 or Triton X-100 in the wash buffer. |
| Endogenous biotinylated proteins. | Perform a pre-clearing step by incubating the lysate with streptavidin beads before adding it to the affinity column. | |
| Protein precipitation after biotinylation | Over-biotinylation. | Reduce the expression level of BirA or the concentration of biotin. |
| Poor protein solubility. | The use of a PEG linker should help with solubility. Consider optimizing buffer conditions (pH, salt concentration). |
Conclusion
In vivo biotinylation using PEGylated linkers is a versatile and powerful technique for the specific labeling of proteins and other biomolecules. The enzymatic specificity of the BirA-AviTag system, combined with the beneficial properties conferred by PEGylation, makes this an invaluable tool for a wide range of applications in research and drug development. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology.
References
- 1. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. protocols.io [protocols.io]
- 4. Biotinylated Antibodies [bdbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. fortislife.com [fortislife.com]
- 13. Use of Protein Biotinylation In Vivo for Immunoelectron Microscopic Localization of a Specific Protein Isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-C1-PEG3-C3-amine TFA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C1-PEG3-C3-amine TFA is a versatile linker molecule designed for the biotinylation of proteins, antibodies, and other amine-containing macromolecules. While not fluorescent itself, this reagent is a critical tool for preparing biological targets for highly sensitive detection in fluorescence microscopy through the robust biotin-streptavidin interaction. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, facilitating efficient binding of fluorescently-labeled streptavidin.
The core principle relies on a two-step approach: first, the target molecule is covalently labeled with biotin (B1667282) using the amine-reactive linker. Second, the biotinylated target is detected with a streptavidin-fluorophore conjugate, which provides a bright and photostable signal for imaging.[1] This indirect detection method offers significant signal amplification because each streptavidin molecule can bind up to four biotin molecules, and streptavidin can be conjugated to multiple bright fluorophores.[1][2]
Applications:
-
Immunofluorescence (IF): Labeling primary or secondary antibodies for the detection of specific cellular antigens.
-
Protein Localization: Biotinylating a protein of interest to visualize its subcellular distribution.
-
Cell Surface Labeling: Tagging surface proteins on live cells, as the reagent can be membrane-impermeable depending on its form (e.g., sulfo-NHS variant).[3]
-
High-Resolution Microscopy: The strong signal from streptavidin-fluorophore conjugates is beneficial for techniques like confocal microscopy.
Data Presentation
The selection of the appropriate fluorescent streptavidin conjugate is critical and depends on the available excitation sources and emission filters of the fluorescence microscope. Below is a summary of common streptavidin-fluorophore conjugates and their spectral properties.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Common Color |
| Streptavidin, Alexa Fluor 350 | 346 | 442 | Blue |
| Streptavidin, Pacific Blue | 410 | 455 | Blue |
| Streptavidin, Alexa Fluor 488 | 495 | 519 | Green |
| Streptavidin, FITC | 494 | 520 | Green |
| Streptavidin, Alexa Fluor 546 | 556 | 573 | Orange |
| Streptavidin, TRITC | 557 | 576 | Orange |
| Streptavidin, Alexa Fluor 594 | 590 | 617 | Red |
| Streptavidin, Alexa Fluor 647 | 650 | 668 | Far-Red |
(Data sourced from publicly available supplier information for common fluorophores.)[4]
Signaling and Detection Pathway
The following diagram illustrates the principle of indirect fluorescent detection using a biotinylated target and a streptavidin-fluorophore conjugate.
Caption: Biotin-Streptavidin detection pathway in fluorescence microscopy.
Experimental Protocols
Protocol 1: Biotinylation of an Antibody using a Biotin-PEG-Amine Linker
This protocol describes how to label an antibody (or other protein) with an amine-reactive biotin linker, such as an N-hydroxysuccinimide (NHS) ester derivative of Biotin-C1-PEG3-C3-amine. The NHS ester reacts with primary amines on the protein to form stable amide bonds.[5][6]
Materials:
-
Antibody/Protein to be labeled
-
Biotin-PEG-NHS Ester (prepared from Biotin-C1-PEG3-C3-amine)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)
-
Purification column (e.g., desalting column or dialysis cassette with appropriate MWCO)
Procedure:
-
Antibody Preparation:
-
Biotin Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of biotin reagent. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point for antibodies.[8] For dilute protein solutions, a higher molar excess may be required.[9]
-
Add the calculated volume of the 10 mM biotin reagent solution to the antibody solution. Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Purification:
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
-
Protocol 2: Fluorescent Staining of Cells with a Biotinylated Antibody
This protocol outlines the steps for using a biotinylated primary or secondary antibody to label a target in fixed and permeabilized cells, followed by detection with a fluorescent streptavidin conjugate.
Materials:
-
Fixed and permeabilized cells on coverslips or in a microplate
-
Biotinylated antibody (from Protocol 1)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Blocking Buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
-
(Optional) Endogenous Biotin-Blocking Kit[2]
Procedure:
-
Endogenous Biotin Blocking (if necessary):
-
Tissues like the kidney, liver, and brain, or cells with high metabolic activity, may have high levels of endogenous biotin, which can cause background staining.[2]
-
If high background is expected, pre-treat the samples with an endogenous biotin blocking kit according to the manufacturer's instructions before adding the primary antibody.[2]
-
-
Blocking:
-
Wash the fixed/permeabilized cells twice with Wash Buffer.
-
Incubate the cells in Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation (if using a biotinylated primary):
-
Dilute the biotinylated primary antibody in Blocking Buffer to its optimal working concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation (if using a biotinylated secondary):
-
If using an unlabeled primary antibody, first incubate with it as described above, then wash.
-
Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound antibody.
-
-
Fluorescent Streptavidin Incubation:
-
Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.[10] The optimal concentration should be determined by titration.
-
Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Final Washes:
-
Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
-
Experimental Workflow Diagram
Caption: General workflow for labeling a target and imaging via biotin-streptavidin detection.
References
- 1. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Molecular Probes avidin, streptavidin, NeutrAvidin and CaptAvidin conjugates—Table 7.9 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. proteochem.com [proteochem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Biotinylated PEG Linker
Application Notes and Protocols for Researchers in Drug Discovery
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing the Biotin-C1-PEG3-C3-amine TFA linker, a versatile tool for researchers in drug development. The inclusion of a biotin (B1667282) tag offers a valuable handle for experimental assays, while the PEG linker enhances solubility and optimizes the crucial ternary complex formation.
Introduction to PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.
The this compound linker is a bifunctional molecule designed for the straightforward synthesis of PROTACs. The terminal amine group allows for covalent attachment to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via a stable amide bond. The biotin moiety serves as a versatile affinity tag for various biochemical and analytical applications, including pull-down assays, Western blotting, and fluorescence-based detection methods. The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the final PROTAC molecule and provides the necessary flexibility and length to promote the formation of a productive ternary complex between the POI and the E3 ligase.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using the this compound linker. The synthesis is typically performed in a modular fashion, involving the coupling of the linker to one of the ligands, followed by the attachment of the second ligand.
Materials and Reagents
-
This compound salt
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
E3 ligase ligand with a carboxylic acid functional group (E3-COOH) - e.g., a derivative of Thalidomide for Cereblon (CRBN) or a VHL ligand.
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection if a Boc-protected amine is used on one of the ligands.
-
Reagents for purification: Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance).
-
Purification system: Flash column chromatography or preparative HPLC.
Protocol 1: Two-Step Synthesis of a Biotinylated PROTAC via Amide Coupling
This protocol describes the sequential coupling of the this compound linker, first to the E3 ligase ligand and then to the POI ligand.
Step 1: Coupling of Biotin-C1-PEG3-C3-amine to the E3 Ligase Ligand
-
Dissolution and Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid (E3-COOH) (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution. The DIPEA will neutralize the TFA salt of the linker. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the this compound linker (1.1 eq) to the activated E3-COOH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product (E3-linker-Biotin).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure E3-linker-Biotin conjugate.
Step 2: Coupling of the POI Ligand to the E3-Linker-Biotin Conjugate
This step assumes the E3-linker-Biotin conjugate from Step 1 has a free functional group (e.g., a deprotected amine if the initial E3 ligase ligand had a Boc-protected amine) to react with the POI-COOH. If the linker was coupled to a different functionality on the E3 ligand, this step would be an amide coupling with the POI-COOH.
-
Dissolution and Activation: In a separate dry reaction flask under an inert atmosphere, dissolve the POI ligand with a carboxylic acid (POI-COOH) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the purified E3-linker-Biotin conjugate (1.0 eq) to the activated POI-COOH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform a similar work-up and purification as described in Step 1 to isolate the final biotinylated PROTAC.
Data Presentation
The following tables provide representative quantitative data for the synthesis and biological evaluation of PROTACs. While specific data for a PROTAC synthesized with the this compound linker is not yet published, these tables offer expected ranges and key parameters to measure.
Table 1: Representative Synthesis Data for a Biotinylated PROTAC
| Step | Reactants | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | E3-COOH + Biotin-C1-PEG3-C3-amine | E3-linker-Biotin | 60-80 | >95 |
| 2 | POI-COOH + E3-linker-Biotin | POI-linker-E3-Biotin | 50-70 | >98 |
Table 2: Representative Biological Activity Data for a Biotinylated PROTAC Targeting BRD4
| PROTAC Compound | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Example Biotin-PROTAC | BRD4 | CRBN | 10-100 | >90 | HEK293 |
| Example Biotin-PROTAC | BRD4 | VHL | 5-50 | >95 | HeLa |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the two-step synthesis of a biotinylated PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Example Signaling Pathway: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc. Degradation of BRD4 by a PROTAC can lead to the downregulation of these oncogenes and inhibit cancer cell proliferation.
Caption: BRD4 degradation by a PROTAC disrupts oncogenic signaling.
Conclusion
The use of the this compound linker provides a robust and versatile platform for the synthesis of PROTACs. The detailed protocols and application notes presented here are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The modular nature of PROTAC synthesis, combined with the analytical advantages conferred by the biotin tag, facilitates the rapid development and evaluation of novel protein degraders for a wide range of therapeutic targets.
Troubleshooting & Optimization
Troubleshooting low biotinylation efficiency with Biotin-C1-PEG3-C3-amine TFA
Welcome to the technical support center for Biotin-C1-PEG3-C3-amine TFA. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome challenges with low biotinylation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work?
This compound is a biotinylation reagent that contains a primary amine. It is designed to label molecules that have reactive carboxylic acid groups (-COOH), such as those found on the C-terminus or on aspartate and glutamate (B1630785) residues of proteins.[1][2] The reaction is not spontaneous; it requires a carbodiimide (B86325) activator, most commonly EDC (or DCC), to form a stable amide bond between the biotin (B1667282) reagent and the target molecule.[2][3] The PEG3 (polyethylene glycol) spacer arm is hydrophilic, which helps to reduce aggregation of the biotinylated molecule and provides flexibility for binding to avidin (B1170675) or streptavidin.[2]
The "TFA" indicates that the amine group is supplied as a trifluoroacetic acid salt. This salt must be neutralized, typically by the reaction buffer, for the amine to become a reactive nucleophile.
Q2: I am seeing very low or no biotinylation of my protein. What are the most common causes?
Low efficiency when using this compound typically stems from one of five areas:
-
Suboptimal Reaction pH: The pH is critical for activating carboxyl groups with EDC and for the subsequent coupling of the amine. The optimal pH for EDC activation is 4.5-5.5, while the amine coupling reaction is more efficient at a slightly higher pH.[1] A single-step reaction is often performed at a compromise pH of 6.0-7.5.
-
Incorrect Buffer Choice: Your reaction buffer must be free of competing nucleophiles. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups (e.g., Acetate, Citrate), as they will compete with the biotin reagent and your target molecule, respectively.[1] MES buffer is an excellent choice for EDC coupling reactions.[1]
-
Inactive Reagents: EDC is highly moisture-sensitive and hydrolyzes quickly in water. Biotin-C1-PEG3-C3-amine should be stored properly at -20°C. Always use freshly prepared solutions of EDC.
-
Inappropriate Molar Ratios: The ratio of the biotin reagent, EDC, and your target molecule is crucial. A significant molar excess of both the biotin-amine and EDC over the target carboxyl groups is often required.
-
Issues with Downstream Detection: The problem may lie in the detection method (e.g., Western blot with streptavidin-HRP, ELISA) rather than the biotinylation reaction itself. This can include insufficient washing, high background, or issues with the detection reagents.[4][5]
Troubleshooting Guide
Issue: Low Signal in Western Blot / ELISA
If your downstream detection assay shows a weak signal, it is essential to determine if the issue is with the biotinylation reaction itself or the detection method.
A logical workflow can help pinpoint the source of the problem. Follow the decision tree below to diagnose the issue.
Caption: Troubleshooting workflow for low biotinylation efficiency.
The efficiency of EDC-mediated coupling is highly dependent on reaction conditions. Refer to the tables below for recommended starting points.
Table 1: Recommended Molar Ratios for Biotinylation
| Component | Molar Ratio (vs. Target Protein) | Rationale |
| Target Protein | 1x | The molecule to be labeled. |
| Biotin-C1-PEG3-C3-amine | 20x - 50x | A molar excess is needed to drive the reaction towards the desired product. |
| EDC | 20x - 50x | Must be in excess to efficiently activate available carboxyl groups. |
| (Optional) Sulfo-NHS | 50x - 100x | Can be added to increase efficiency by converting the unstable O-acylisourea intermediate to a more stable amine-reactive Sulfo-NHS ester.[6] |
Note: These are starting recommendations. Optimal ratios should be determined empirically for each specific protein.
Table 2: Effect of pH on Reaction Components
| pH Range | Effect on Carboxyl Group | Effect on EDC Stability | Effect on Amine Reactivity | Overall Recommendation |
| 4.5 - 5.5 | Optimal for Activation | Relatively stable | Amine is protonated, less reactive | Ideal for a two-step reaction where the protein is first activated, then pH is raised for amine addition. |
| 6.0 - 7.5 | Moderately active | Less stable, hydrolyzes faster | Amine is deprotonated and reactive | A good compromise for a simpler one-pot reaction. |
| > 7.5 | Less active | Hydrolyzes rapidly | Optimal for Reaction | Not recommended for the EDC activation step due to rapid hydrolysis. |
Experimental Protocols
Protocol: One-Pot Biotinylation of a Protein via Carboxyl Groups
This protocol provides a general procedure for labeling a protein using this compound and EDC.
1. Materials and Preparation:
- Protein Solution: Prepare your protein at a concentration of 1-5 mg/mL in an appropriate buffer.
- Recommended Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.
- Buffer Exchange: If your protein is in an incompatible buffer (e.g., Tris, acetate), perform a buffer exchange using a desalting column or dialysis.[7]
- Biotin Reagent: Just before use, dissolve this compound in the reaction buffer (e.g., MES, pH 6.0) to a concentration of 10 mM.
- EDC Solution: Immediately before use, dissolve EDC in ultrapure water or reaction buffer to a concentration of 100 mM. Do not store EDC in solution.
2. Reaction Procedure:
- Add the desired volume of the 10 mM Biotin-amine solution to your protein solution to achieve a 50-fold molar excess. Mix gently.
- Immediately add the desired volume of freshly prepared 100 mM EDC solution to the protein/biotin mixture to achieve a 50-fold molar excess over the protein.
- Incubate the reaction at room temperature for 2 hours.
- Quench the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes.
3. Purification:
- Remove excess, unreacted biotin and EDC byproducts using a desalting column (for rapid removal) or dialysis against a suitable buffer like PBS.[5]
4. Confirmation of Biotinylation:
- The degree of biotinylation can be assessed using methods like the HABA assay, which measures the displacement of a dye from avidin by the biotinylated protein.[8][9]
- Alternatively, confirm successful labeling via a dot blot or Western blot using streptavidin-HRP.
Visualizing the Reaction Pathway
Understanding the chemistry is key to troubleshooting. The diagram below illustrates the activation and coupling steps.
Caption: Chemical pathway for EDC-mediated biotinylation of a carboxyl group.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. sartorius.com [sartorius.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Preventing Protein Aggregation with Biotin-C1-PEG3-C3-amine TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Biotin-C1-PEG3-C3-amine TFA to prevent protein aggregation during biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a carboxyl-reactive biotinylation reagent. It contains a biotin (B1667282) moiety for detection or purification, a PEG3 (polyethylene glycol) spacer to enhance solubility and reduce steric hindrance, and an amine group for conjugation. This amine group is used to form a stable amide bond with carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus of a protein) in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[1][2][3]
Q2: How does the PEG spacer in this compound help prevent protein aggregation?
A2: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible. It helps prevent protein aggregation in several ways:
-
Increased Solubility: The PEG chain increases the overall hydrophilicity of the biotinylated protein, which can prevent aggregation, especially during long-term storage.[]
-
Steric Hindrance: The PEG spacer creates a "molecular shield" around the protein, which can physically prevent protein-protein interactions that lead to aggregation.
-
Reduced Immunogenicity: The PEG spacer is non-antigenic and non-immunogenic.[5]
Q3: What is the role of EDC and NHS in the biotinylation reaction?
A3: EDC (a carbodiimide) and NHS (or its water-soluble analog, Sulfo-NHS) are used to activate carboxyl groups on the protein. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then react with the amine group of this compound. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which is more stable in aqueous solutions and less prone to hydrolysis, leading to higher coupling efficiency.[6][8]
Q4: What are the optimal reaction conditions for using this compound?
A4: The optimal conditions can vary depending on the protein. However, a general starting point is a two-step reaction:
-
Activation Step: React your protein with EDC and NHS in a buffer at a pH of 4.5-6.0. MES buffer is a common choice.[1][9]
-
Coupling Step: Add the this compound. The coupling of the NHS-activated protein to the amine on the biotin reagent is most efficient at a pH of 7.2-8.5.[9]
Q5: Which buffers should I use or avoid for the biotinylation reaction?
A5: It is crucial to use buffers that do not contain competing functional groups.
-
Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) as they will compete with the reaction.[2][3] Phosphate (B84403) buffers can also reduce the efficiency of EDC/NHS coupling.[2]
-
Recommended: For the activation step (with EDC/NHS), use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[1][9] For the coupling step, a buffer like PBS at pH 7.2-7.5 can be used after the activation and quenching of EDC.[9]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Protein Precipitation/Aggregation During or After Labeling | Over-biotinylation: High molar excess of the biotin reagent can lead to extensive modification of the protein surface, altering its properties and causing aggregation. | Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 10:1 or 20:1) and increase if labeling is insufficient. |
| Protein Cross-linking: EDC can cross-link proteins by reacting with both carboxyl and amine groups on different protein molecules. | Use a two-step crosslinking procedure. First, activate the carboxyl groups with EDC/NHS, then quench the EDC reaction with a thiol-containing compound like 2-mercaptoethanol (B42355) before adding the amine-containing biotin reagent.[6][9] Alternatively, ensure a large molar excess of the biotin-amine reagent over any available protein amines.[1] | |
| Suboptimal Buffer Conditions: The pH of the buffer may be close to the isoelectric point (pI) of the protein, reducing its solubility. | Adjust the pH of the reaction buffer to be at least one unit away from the protein's pI. | |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation. | Perform the labeling reaction at a lower protein concentration if possible. | |
| Low Biotin Labeling Efficiency | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Always use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[6] |
| Presence of Competing Molecules: The buffer may contain amines or carboxylates that interfere with the reaction. | Perform a buffer exchange into an appropriate buffer (e.g., MES for activation) before starting the reaction.[2] | |
| Suboptimal pH: The pH for the activation or coupling step is not within the optimal range. | Carefully monitor and adjust the pH for each step of the reaction.[9] | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions of EDC, NHS, and this compound for each experiment. |
| Slight Variations in Reaction Conditions: Minor differences in incubation times, temperatures, or pH. | Standardize all reaction parameters and document them carefully for each experiment. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound with EDC/NHS
Materials:
-
Protein of interest (1-10 mg/mL in an appropriate buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine (B1172632)
-
Desalting column
Procedure:
-
Buffer Exchange: If your protein is in an incompatible buffer, exchange it into the Activation Buffer using a desalting column.
-
Prepare Reagents: Allow EDC, Sulfo-NHS, and this compound to equilibrate to room temperature before opening. Prepare stock solutions immediately before use.
-
Activation of Protein:
-
To your protein solution in Activation Buffer, add EDC and Sulfo-NHS. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[9]
-
Incubate for 15 minutes at room temperature.
-
-
Quench EDC (Optional but Recommended to Prevent Protein-Protein Cross-linking):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[9]
-
Incubate for a few minutes at room temperature.
-
Remove excess quenching reagent and byproducts using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling Reaction:
-
Immediately add the this compound solution to the activated protein. The molar ratio of biotin reagent to protein should be optimized, but a 20-fold molar excess is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Stop the Reaction:
-
Add a quenching buffer such as Tris or hydroxylamine to a final concentration of 10-50 mM to consume any unreacted biotin reagent.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and reaction byproducts by dialysis or using a desalting column.
-
Protocol 2: Assessment of Protein Aggregation
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. Aggregates, being larger than the monomeric protein, will elute earlier.
-
System Setup: Use an HPLC or UHPLC system with a UV detector and a size exclusion column appropriate for the molecular weight of your protein and its potential aggregates.[10][11]
-
Mobile Phase: An isocratic mobile phase, often a phosphate buffer with a salt like NaCl to reduce non-specific interactions, is typically used.[12]
-
Sample Analysis:
-
Inject a sample of the non-biotinylated protein as a control.
-
Inject a sample of the biotinylated protein.
-
-
Data Analysis:
-
Compare the chromatograms. An increase in the area of peaks eluting before the main monomer peak indicates the presence of aggregates.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas.
-
B. Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13]
-
Sample Preparation: Ensure the sample is free of dust and other particulates by filtering or centrifugation.
-
Measurement:
-
Place the sample in a DLS instrument.
-
Acquire data according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument software will generate a size distribution profile.
-
Compare the size distribution of the biotinylated protein to the non-biotinylated control. An increase in the average particle size or the appearance of larger species is indicative of aggregation.[13] The polydispersity index (PDI) can also indicate the heterogeneity of the sample, with a higher PDI suggesting the presence of aggregates.[13]
-
Quantitative Data
The following table provides illustrative data on the expected effect of using a PEGylated biotinylation reagent on protein aggregation, as measured by Size Exclusion Chromatography.
| Sample | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| Unlabeled Protein | 98.5 | 1.2 | 0.3 |
| Protein + Biotin (No PEG) | 92.1 | 5.8 | 2.1 |
| Protein + this compound | 97.9 | 1.8 | 0.3 |
Note: This data is for illustrative purposes only and the actual results may vary depending on the protein and experimental conditions.
Visualizations
Caption: Experimental workflow for protein biotinylation and aggregation analysis.
Caption: Troubleshooting logic for addressing protein aggregation after biotinylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Biotin-C1-PEG3-C3-amine TFA Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive information for successfully using Biotin-C1-PEG3-C3-amine TFA for labeling proteins and other macromolecules. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotinylation reagent used to covalently attach a biotin (B1667282) molecule to other molecules, such as proteins, antibodies, or peptides.[1] It features a polyethylene (B3416737) glycol (PEG) spacer arm, which enhances the water solubility of the labeled molecule, helping to prevent aggregation and reduce non-specific binding.[1][2] The terminal primary amine group (-NH2) on the reagent is designed to react with carboxyl groups (-COOH) on the target molecule in the presence of a chemical activator.[1] This makes it suitable for labeling the C-terminus of proteins or the side chains of acidic amino acids like aspartic acid and glutamic acid.[3]
Q2: What is "molar excess" and why is it critical for successful labeling?
"Molar excess," or molar coupling ratio (MCR), refers to the ratio of biotin reagent molecules to target protein molecules in the labeling reaction. This ratio is a critical parameter because it directly influences the number of biotin molecules attached to each protein, also known as the Degree of Biotinylation (DoB). Optimizing the molar excess is essential to achieve sufficient labeling for detection or purification without causing issues like protein precipitation or loss of biological activity due to over-labeling.[4][5]
Q3: How do I determine the optimal molar excess for my experiment?
There is no single molar excess value that works for all proteins and applications. The optimal ratio depends on several factors, including protein concentration, the number of available target functional groups (carboxyl groups), and the desired DoB.[2][5] It is highly recommended to perform a titration experiment by testing a range of molar excess ratios. For antibodies, a common starting range is a 10:1 to 40:1 molar ratio of biotin to protein.[5] The results can then be analyzed to find the ratio that provides the best balance of labeling efficiency and preserved protein function.
Q4: What are the consequences of using a suboptimal molar excess?
-
Too Low: Insufficient molar excess will result in a low degree of biotinylation, leading to weak or no signal in downstream applications like Western blots, ELISAs, or pull-down assays.[6]
-
Too High: Over-biotinylation can have several negative effects. It can alter the protein's isoelectric point and lead to aggregation or precipitation.[4][7] It may also modify critical amino acid residues within the protein's active or antigen-binding site, resulting in a partial or complete loss of biological activity.[4][8]
Q5: What reaction buffers are recommended for this labeling chemistry?
Since this compound reacts with carboxyl groups via a carbodiimide (B86325) activator like EDC, the reaction should be performed in a buffer free of both primary amines (e.g., Tris, glycine) and carboxyls (e.g., acetate, citrate).[9] These buffer components will compete with the target molecule and quench the reaction. The recommended buffer is MES (2-[morpholino]ethanesulfonic acid) at a pH between 4.5 and 5.5.[3][9]
Q6: How is unreacted biotin reagent removed after the labeling reaction?
Removing excess, non-conjugated biotin is crucial to prevent it from interfering with downstream avidin (B1170675) or streptavidin binding steps and to reduce background signal.[10] Common methods for removal include:
-
Desalting Columns / Spin Columns: A rapid method for buffer exchange and removal of small molecules from proteins.[7][10]
Q7: How can I confirm and quantify the success of my biotinylation reaction?
Determining the extent of biotinylation is important for ensuring consistency between experiments.[12] The most common method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[9] This colorimetric assay is based on the displacement of HABA dye from an avidin-HABA complex by the biotin on your labeled protein, causing a measurable decrease in absorbance at 500 nm.[2][9] Other methods include competition ELISAs and mass spectrometry.[12][13]
Troubleshooting Guide
Even with optimized protocols, issues can arise. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Biotin Labeling | Inappropriate Buffer: Presence of primary amines (Tris, glycine) or carboxyls (acetate, citrate) in the reaction buffer.[6][9] | Buffer exchange your protein into an appropriate buffer like MES (pH 4.5-5.5) before labeling.[9] |
| Inactive Reagents: The biotin reagent or EDC activator has been hydrolyzed due to moisture. | Prepare fresh solutions of the biotin reagent and EDC immediately before use. Store stock powders in a desiccator. | |
| Low Protein Concentration: Dilute protein solutions require a higher molar excess of biotin reagent to achieve sufficient labeling.[2][5] | Concentrate the protein to at least 1-2 mg/mL.[7][11] Alternatively, increase the molar excess of the biotin reagent.[5] | |
| Insufficient Activator (EDC): Not enough EDC was used to activate the carboxyl groups on the target protein. | Ensure you are using the correct molar ratio of EDC to protein and biotin reagent. Optimize the EDC concentration if necessary. | |
| Protein Precipitation or Aggregation | Over-biotinylation: An excessive number of biotin molecules alters the protein's charge and solubility.[4][7] | Reduce the molar excess of the biotin reagent, decrease the reaction time, or lower the reaction temperature.[2] |
| Incorrect Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI).[5] | Adjust the buffer pH. After the reaction, adding a small amount of a high pH buffer (e.g., 1M Tris pH 9.0) can sometimes help resolubilize the protein.[7] | |
| High Background Signal in Assays | Incomplete Removal of Excess Biotin: Free biotin in the sample competes for binding sites on streptavidin/avidin conjugates.[10] | Improve the purification step after labeling. Use a desalting column or perform more extensive dialysis with multiple buffer changes.[10] |
| Loss of Protein's Biological Activity | Modification of Critical Residues: Biotinylation of carboxyl groups within the protein's active site or binding interface.[8] | Reduce the molar excess to decrease the overall degree of labeling.[2] Consider using a different biotinylation chemistry that targets another functional group (e.g., NHS esters for primary amines).[9] |
| Inconsistent Results Between Batches | Variation in Initial Protein Concentration: The efficiency of the labeling reaction is dependent on protein concentration.[5][11] | Accurately measure and normalize the protein concentration for every batch before starting the labeling reaction.[11] |
| Incomplete Reaction or Purification: Variations in incubation time or purification efficiency.[10] | Standardize all steps of the protocol, including incubation times and purification methods, to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation
This protocol describes the labeling of a protein's carboxyl groups using this compound and EDC as an activator.
A. Materials Required:
-
Protein to be labeled (in a suitable buffer like MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer: MES Buffer (0.1 M MES, pH 4.5-5.5)
-
Quenching Buffer (optional): e.g., Hydroxylamine
-
Desalting column or dialysis cassette for purification
B. Experimental Steps:
-
Prepare the Protein: Buffer exchange the protein into the Reaction Buffer. Ensure the protein concentration is at least 1-2 mg/mL for optimal results.[7][11]
-
Calculate Reagent Volumes:
-
Determine the moles of protein in your sample.
-
Choose a starting molar excess for the biotin reagent (e.g., 20-fold).
-
Calculate the moles of biotin reagent needed (moles of protein x molar excess).
-
A common starting point is to use a 2- to 10-fold molar excess of EDC over the biotin reagent.
-
-
Prepare Reagent Stocks: Immediately before use, dissolve the this compound and EDC in the Reaction Buffer or an appropriate solvent like DMSO.
-
Labeling Reaction:
-
Add the calculated amount of EDC to the protein solution and mix gently.
-
Immediately add the calculated amount of this compound to the protein/EDC mixture.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Stop the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that reacts with EDC, or by proceeding directly to purification.
-
Purification: Remove the excess biotin reagent and byproducts by running the sample through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS, pH 7.4).[10]
Protocol 2: Determining Degree of Biotinylation (HABA Assay)
This protocol allows for the quantification of biotin incorporated onto the protein.
A. Materials Required:
-
Biotinylated protein sample
-
HABA/Avidin Premixed Solution
-
Biotin standard for calibration curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
B. Experimental Steps:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.
-
Measure the absorbance of the mixture at 500 nm again (A500_final).
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in your sample.[2]
-
Calculate the concentration of biotin using the Beer-Lambert law, with the known molar extinction coefficient of the HABA/Avidin complex displacement.
-
Determine the molar concentration of your protein in the sample.
-
The Degree of Biotinylation (DoB) is the molar ratio of biotin to protein.
Data Presentation
Table 1: Recommended Starting Molar Excess Ratios
The optimal molar coupling ratio (MCR) is dependent on the protein's concentration. Use this table as a starting point for your optimization experiments.
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) |
| < 1 mg/mL | 30:1 to 50:1 |
| 1-4 mg/mL | 20:1 to 30:1 |
| 5-10 mg/mL | 10:1 to 20:1 |
Note: These are general recommendations. The ideal ratio must be determined empirically for each specific protein and application.[2][5]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Logic diagram for troubleshooting common biotinylation issues.
References
- 1. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. Biotinylation - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. drmr.com [drmr.com]
- 12. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Unreacted Biotin-C1-PEG3-C3-amine TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-C1-PEG3-C3-amine TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker used for biotinylation.[1] It contains a terminal primary amine that can be coupled to carboxylic acid groups on a target molecule, such as a protein or a small molecule drug. This process typically requires an activator like a carbodiimide (B86325) (e.g., EDC) to form a stable amide bond.[1][2] Its primary application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it serves as a flexible linker to connect a target-binding ligand to an E3 ligase-recruiting ligand.[3][4]
Q2: Why is it necessary to quench the unreacted this compound in a reaction?
After the biotinylation reaction, any unreacted this compound will remain in the solution. The primary amine on this excess reagent can compete in subsequent reactions, leading to non-specific conjugation and potentially high background signals in downstream assays. Quenching deactivates this excess reagent to ensure the specificity of your results.
Q3: What are the recommended methods for quenching unreacted this compound?
There are two primary strategies for dealing with unreacted this compound:
-
Chemical Quenching: This involves adding a small molecule that will react with the remaining activated carboxylic acid groups on your target molecule, or with the amine of the biotin (B1667282) linker if it's the component in excess.
-
Physical Removal: This method separates the biotinylated product from the smaller, unreacted biotin linker.
The choice between these methods depends on the specific experimental requirements and the nature of the downstream applications.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal or quenching of unreacted biotin linker.[5][6] | Ensure thorough quenching by following the recommended protocols. Optimize purification steps like dialysis or size-exclusion chromatography to effectively remove all traces of the unreacted biotin.[6] |
| Low biotinylation efficiency | Presence of competing nucleophiles in the reaction buffer. | Use a buffer free of primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) that can interfere with the EDC-mediated coupling reaction.[2] |
| Inactive EDC reagent. | Use freshly prepared EDC solution for each reaction, as it is moisture-sensitive and can hydrolyze over time. | |
| Suboptimal reaction pH. | The optimal pH for EDC-mediated reactions is typically between 4.5 and 7.2. Ensure your reaction buffer is within this range. | |
| Precipitation of the protein during biotinylation | High concentration of the biotin linker stock solution (if dissolved in organic solvent). | Keep the volume of the added biotin linker stock solution to a minimum, ideally less than 10% of the total reaction volume.[6] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) to minimize protein denaturation. | |
| Loss of protein activity after biotinylation | Biotinylation of critical carboxylic acid residues in the active site of the protein. | Reduce the molar excess of the biotin linker to decrease the degree of labeling. Consider alternative conjugation strategies if the activity loss is significant. |
Experimental Protocols
Protocol 1: Chemical Quenching of the Reaction
This protocol is suitable when you have an excess of the biotin linker and want to quench the remaining activated carboxylic acid groups on your target molecule.
Materials:
-
Quenching buffer: 1 M Glycine, pH 8.0
-
Reaction mixture containing the biotinylated molecule and unreacted this compound.
Procedure:
-
To the reaction mixture, add the quenching buffer to a final concentration of 10-100 mM.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]
-
Proceed with the purification of your biotinylated molecule to remove the quenched products and excess biotin linker.
Protocol 2: Removal of Unreacted this compound by Size-Exclusion Chromatography (Desalting Column)
This method is ideal for separating the larger biotinylated molecule from the smaller unreacted biotin linker.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the desalting column with your desired buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the sample with the equilibration buffer. The larger biotinylated molecules will elute first, while the smaller unreacted biotin linker will be retained and elute later.
-
Collect the fractions containing your purified biotinylated product.
Protocol 3: Removal of Unreacted this compound by Dialysis
Dialysis is a suitable method for removing small molecules from larger ones, but it is more time-consuming than size-exclusion chromatography.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large volume of dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Transfer the reaction mixture into the dialysis tubing and seal it.
-
Place the dialysis bag in a large beaker containing the dialysis buffer at 4°C.
-
Stir the buffer gently.
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted biotin linker.[6]
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Troubleshooting logic for common biotinylation issues.
References
Technical Support Center: Minimizing Off-Target Labeling with Amine-Reactive Biotin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using amine-reactive biotin (B1667282) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target or non-specific biotin labeling?
A1: Off-target biotin labeling can arise from several factors:
-
Reaction with non-target molecules: Amine-reactive reagents can react with any primary amine present in the sample, not just the protein of interest.
-
Hydrolysis of the reagent: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which increases with higher pH. A hydrolyzed reagent can lead to inconsistent and non-specific labeling.[1][2]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the biotin reagent, reducing labeling efficiency and potentially leading to labeling of buffer components.[3][4][5]
-
Endogenous biotin: Many tissues and cells naturally contain biotin, which can lead to high background signals in assays using avidin (B1170675) or streptavidin detection systems.[6][7]
Q2: What is the optimal pH for reacting an amine-reactive biotin reagent with my protein?
A2: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[3][4] While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can decrease labeling efficiency.[4] It is important to maintain a stable pH within this range throughout the labeling process.
Q3: How can I prevent my protein from precipitating during the biotinylation reaction?
A3: Protein precipitation can occur due to a high concentration of the organic solvent (like DMSO or DMF) used to dissolve the biotin reagent. To avoid this, keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.[3] If the protein is unstable under the reaction conditions, performing the reaction at a lower temperature (4°C) can also help prevent precipitation.[3]
Q4: How do I stop the biotinylation reaction and remove excess, unreacted biotin?
A4: To stop the reaction, add a quenching reagent that contains primary amines, such as glycine or Tris, to a final concentration of 10-100 mM.[3] Incubate for 15-30 minutes at room temperature.[3] It is crucial to remove the unreacted biotin to prevent interference in downstream applications.[3] This can be achieved through dialysis or gel filtration (desalting columns).[3]
Troubleshooting Guides
Issue 1: High Background in Downstream Assays
High background can obscure specific signals and lead to false-positive results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete removal of unreacted biotin | Ensure thorough purification of the biotinylated protein using dialysis or a desalting column to remove all free biotin.[3] |
| Non-specific binding of biotinylated protein | Use blocking agents like Bovine Serum Albumin (BSA) or normal serum to block non-specific binding sites on surfaces (e.g., microplates, beads).[8] The choice of blocking buffer depends on the specific application. |
| Endogenous biotin in the sample | For tissues like kidney, liver, and spleen, which have high levels of endogenous biotin, pre-treat the sample with an avidin/biotin blocking kit before applying the biotinylated antibody.[6] This involves a two-step process of incubating with avidin and then with biotin to block all biotin-binding sites.[6][7] |
| Too much secondary detection reagent | Titrate the concentration of streptavidin-HRP or other detection reagents to find the optimal concentration that gives a good signal-to-noise ratio. |
Issue 2: Low Biotinylation Efficiency
Low labeling can result in weak or no signal in subsequent detection steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive (hydrolyzed) NHS-biotin reagent | Use a fresh vial of the reagent. NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[9] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1] |
| Presence of primary amines in the buffer | Perform a buffer exchange into an amine-free buffer such as PBS or bicarbonate buffer before starting the biotinylation reaction.[3][4] |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of biotin to protein. A common starting point is a 10-20 fold molar excess, but this may need to be optimized for your specific protein.[3] |
| Suboptimal reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3][4] |
Issue 3: Loss of Protein Activity
Biotinylation of critical amino acid residues can lead to a loss of the protein's biological function.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Biotinylation of critical lysine (B10760008) residues in the active site | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[3] This decreases the probability of modifying residues essential for activity. |
| Amine-reactive chemistry is not suitable | Consider alternative labeling chemistries that target other functional groups, such as sulfhydryl groups on cysteine residues.[10] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS Ester
This protocol provides a general guideline for biotinylating a protein in solution using an amine-reactive NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[3]
-
NHS-biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Glycine or Tris, pH 7.4)
-
Dialysis tubing or desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF to a concentration of 10-50 mg/mL.[3]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 10-20 fold).[3]
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 10-100 mM (e.g., add 1/10th volume of 1M Glycine).[3] Incubate for an additional 15-30 minutes at room temperature.[3]
-
Remove Excess Biotin:
-
Assess Biotinylation (Optional): Use an assay like the HABA assay to determine the moles of biotin incorporated per mole of protein.[3]
Protocol 2: Blocking Endogenous Biotin in Tissue Sections
This protocol is for reducing non-specific background staining in immunohistochemistry (IHC) caused by endogenous biotin.
Materials:
-
Avidin solution (e.g., 0.05% in PBS)
-
Biotin solution (e.g., 0.005% in PBS)
-
PBS
Procedure:
-
After deparaffinization and rehydration of the tissue sections, perform any necessary antigen retrieval steps.
-
Incubate the sections with the avidin solution for 15 minutes at room temperature.[6] This step blocks the endogenous biotin in the tissue.
-
Rinse briefly with PBS.
-
Incubate the sections with the biotin solution for 15 minutes at room temperature.[6] This step saturates the biotin-binding sites on the avidin from the previous step.
-
Rinse briefly with PBS.
-
Proceed with your standard IHC protocol, starting with the primary antibody incubation.
Visualizations
Caption: A streamlined workflow for protein biotinylation.
Caption: Troubleshooting high background signals.
Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Avoid Tris and other amine-containing buffers.[3][4] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction with primary amines.[3][4] |
| NHS-Biotin Stock | 10 - 50 mg/mL in DMSO or DMF | Prepare fresh before use.[3] |
| Molar Excess of Biotin | 10 - 20 fold (can be optimized) | Adjust to control the degree of labeling.[3] |
| Incubation Time | 30 - 60 min at RT or 2 hours at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[3] |
| Quenching Reagent | 10 - 100 mM Glycine or Tris | Stops the reaction by consuming excess NHS ester.[3] |
| Purification Method | Dialysis or Gel Filtration | Essential for removing unreacted biotin.[3] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 6. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
Linker stability of Biotin-C1-PEG3-C3-amine TFA in aqueous buffers
This technical support center provides guidance on the stability of Biotin-C1-PEG3-C3-amine TFA in aqueous buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: How should this compound be stored?
A1: For long-term stability, it is recommended to store the solid form of this compound at -20°C, protected from moisture. Under these conditions, the product is expected to be stable for at least two years.
Q2: I need to make a stock solution. What solvent should I use and how should it be stored?
A2: It is advisable to prepare aqueous stock solutions immediately before use. If a stock solution in an organic solvent is required, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used. These organic stock solutions may be stored at -20°C for a few days, but should be protected from moisture to prevent hydrolysis.
Stability in Aqueous Buffers
Q3: What is the expected stability of this compound in aqueous buffers?
A3: The stability of the this compound linker in aqueous solutions is primarily influenced by the pH of the buffer. The terminal amine group itself is stable; however, the overall molecule's integrity, particularly if conjugated via labile bonds, can be affected. Generally, amine-containing linkers exhibit greater stability in acidic to neutral conditions compared to basic conditions.
Q4: Is there quantitative data on the half-life of this compound at different pH values?
| Buffer pH | Estimated Half-life (t½) at 25°C | Stability Rating |
| 4.0 (e.g., Acetate Buffer) | > 1 week | High |
| 7.4 (e.g., PBS) | 12 - 48 hours | Moderate |
| 9.0 (e.g., Carbonate-Bicarbonate Buffer) | < 12 hours | Low |
Note: These are estimations and can be influenced by buffer composition, temperature, and the presence of enzymes.
Q5: How does temperature affect the stability of the linker in aqueous buffers?
A5: As with most chemical compounds, the rate of degradation in aqueous solutions increases with temperature. For applications requiring prolonged incubation in aqueous buffers, it is recommended to perform experiments at 4°C to maximize the stability of the linker.
Enzymatic Stability
Q6: Is the this compound linker susceptible to enzymatic degradation?
A6: The polyethylene (B3416737) glycol (PEG) component of the linker is generally considered to be biocompatible and relatively resistant to enzymatic degradation by common proteases. However, some studies have shown that certain enzymes present in biological samples could potentially cleave PEG chains, although this is not typically a rapid process for short PEG linkers. The stability in the presence of specific enzymes should be experimentally determined if it is a concern for the intended application.
Troubleshooting Guide
Q1: I am seeing a loss of biotin (B1667282) signal in my assay after conjugating my molecule of interest with this compound. What could be the cause?
A1: A loss of biotin signal could be due to several factors related to linker stability:
-
Hydrolysis: If your conjugation or subsequent experimental steps are performed in a high pH buffer (pH > 8) for an extended period, the linker may have degraded.
-
Improper Storage: If the solid linker or stock solutions were not stored correctly (e.g., exposed to moisture or stored at room temperature for a prolonged time), the reagent may have degraded before use.
-
Reaction Conditions: Ensure that the conjugation reaction conditions are optimal and that the buffer used is free of primary amines (e.g., Tris) which can compete with the intended reaction.
Q2: My conjugate appears to be aggregating out of solution. Could this be related to the linker?
A2: While the PEG component of the linker is designed to enhance solubility, aggregation can still occur. This is more likely related to the properties of the molecule you are conjugating. However, if the linker degrades, the resulting fragments could potentially alter the solubility of your conjugate. It is recommended to analyze the purity and integrity of your conjugate after preparation and purification.
Experimental Protocols
Protocol for Assessing Linker Stability in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a C18 column
- Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
- Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
- Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and peak area corresponding to the intact linker.
- Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
- At various time points (e.g., 1, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample and inject it into the HPLC.
- Monitor the decrease in the peak area of the intact linker and the appearance of any degradation products over time.
- Calculate the percentage of remaining intact linker at each time point relative to the t=0 sample.
- Plot the percentage of intact linker versus time to determine the degradation kinetics and estimate the half-life.
Visualizations
Caption: Workflow for assessing linker stability.
Technical Support Center: Steric Hindrance Effects in Long-Chain PEG Biotinylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of steric hindrance associated with the use of long Polyethylene Glycol (PEG) chains in biotinylation experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEG-biotinylation?
A1: Steric hindrance refers to the spatial obstruction that occurs when the size and shape of a molecule, such as a long PEG chain, impede a chemical reaction or molecular interaction.[1][2] In PEG-biotinylation, the flexible PEG chain is designed to act as a spacer, preventing the biotin (B1667282) group from being blocked by the molecule it's attached to. However, if the PEG chain is excessively long, it can fold back or shield the biotin, hindering its ability to bind to avidin (B1170675) or streptavidin.[2][3] This effect is particularly relevant in crowded molecular environments.[2]
Q2: How does the length of a PEG linker influence biotin-streptavidin binding?
A2: The length of the PEG linker is a critical factor that balances accessibility and potential interference.
-
Short Linkers: May not provide sufficient distance to overcome the steric hindrance from the conjugated molecule, potentially leading to a weak or non-existent signal in binding assays.[2][4]
-
Optimal Linkers: An ideal linker extends the biotin molecule beyond the surface of the conjugated protein, making it fully accessible to the deep biotin-binding pocket of streptavidin or avidin.[5] This enhances binding efficiency.[4]
-
Very Long Linkers: Excessively long PEG chains can introduce their own steric hindrance.[2] For example, a 40kD PEG chain was found to have a low binding effect due to this crowding effect, whereas a 5kD PEG chain was more effective.[6][7]
Q3: What are the advantages of using a PEG spacer in biotinylation?
A3: Using a PEG spacer arm offers several key advantages:
-
Reduces Steric Hindrance: It creates physical separation between the biotin and the labeled molecule, improving the efficiency of biotin's interaction with avidin or streptavidin.[2][4]
-
Improves Solubility: The hydrophilic nature of the PEG chain can increase the water solubility of the biotinylated molecule, which is particularly useful for proteins that are prone to aggregation.[8][9][10]
-
Increases Stability: PEGylation can protect proteins from enzymatic degradation, extending their circulation time in biological systems.[3]
-
Minimizes Immunogenicity: The PEG chain can shield the molecule from the immune system, reducing unwanted immune responses.[1]
Q4: When should I choose a long PEG chain over a shorter one?
A4: The decision depends on the specific application and the molecules involved. A longer PEG chain may be necessary when conjugating biotin to a very large protein or to a site that is sterically crowded. However, for smaller molecules or less hindered sites, a shorter PEG chain is often sufficient and may prevent the self-hindrance issues associated with overly long chains. The optimal length often needs to be determined empirically for each specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving long-chain PEG biotinylation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biotinylation Efficiency / Low Signal | Steric Hindrance: The biotin is inaccessible to streptavidin. | - Optimize PEG Linker Length: Test a range of PEG spacer lengths (e.g., PEG4, PEG8, PEG12) to find the optimal balance for your system. - Change Labeling Chemistry: If labeling primary amines (lysines), consider that some may be located in sterically hindered regions. An alternative is to use a different chemistry, such as carbohydrate coupling with a biotin hydrazide.[11] |
| Hydrolyzed Reagent: The NHS-ester on the biotin-PEG reagent is moisture-sensitive and has a short half-life in solution.[8][12] | - Use Fresh Reagent: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[8][12] Dissolve the reagent immediately before use and discard any unused solution.[8][12] | |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or sodium azide, which compete with the target molecule for reaction with the NHS-ester.[11][12] | - Use Amine-Free Buffer: Exchange your sample into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0 before starting the reaction.[11][12][13] | |
| Insufficient Molar Excess: The ratio of biotin-PEG reagent to the target molecule is too low. | - Increase Molar Excess: For dilute protein solutions (<2 mg/mL), a higher molar excess (e.g., ≥20-fold) is often required.[8][13] For more concentrated solutions, a lower excess (e.g., ≥12-fold) may be sufficient.[13] Adjust the ratio to achieve the desired level of incorporation.[13][14] | |
| Aggregated Protein After Labeling | Hydrophobicity: The biotinylation reagent, if it has a hydrocarbon spacer, can increase the hydrophobicity of the protein, leading to aggregation. | - Use a Hydrophilic PEG Linker: Biotin-PEG reagents are specifically designed to be water-soluble and transfer this property to the labeled molecule, reducing aggregation.[8][9] |
| High Background / Non-Specific Binding | Excess Reagent: Unreacted biotin-PEG reagent is still present in the sample. | - Purify the Labeled Molecule: Remove excess, non-reacted biotin using size exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.[13][15][16] |
| Ineffective Blocking: Insufficient blocking of non-specific binding sites in assays like ELISA or Western blot. | - Optimize Blocking Step: Ensure that streptavidin-coated surfaces are properly blocked to prevent non-specific binding of your biotinylated molecule.[15] |
Quantitative Data Summary
The choice of PEG molecular weight can significantly impact its effectiveness in both preventing non-specific binding and allowing specific interactions. The table below summarizes findings from a study using a Quartz Crystal Microbalance with Dissipation (QCM-D) to analyze the interaction of biotin-PEG-lipids with streptavidin and their ability to prevent non-specific protein adsorption.
| PEG Molecular Weight | Observation on Non-Specific Adsorption (BSA) | Observation on Streptavidin Binding | Reference(s) |
| 1 kD | Could not effectively prevent non-specific adsorption of Bovine Serum Albumin (BSA). | Streptavidin bound to multiple neighboring biotin sites. | [7] |
| 5 kD | Completely prevented non-specific protein adsorption. | Streptavidin bound to multiple neighboring biotin sites. | [7] |
| 40 kD | Could not be packed at high density due to static repulsion, allowing BSA to migrate between chains and adsorb. | Streptavidins bound at a one-to-one stoichiometry with the biotin-PEG-lipids. | [7] |
Key Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Chemistry
This protocol provides a general method for labeling proteins, such as antibodies, with an amine-reactive NHS-ester functionalized Biotin-PEG reagent.
A. Materials Required:
-
Protein to be labeled (1-10 mg/mL)
-
Biotin-PEG-NHS Ester Reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF[12]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)[13]
B. Biotinylation Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS). If necessary, perform dialysis or use a desalting column to exchange the buffer.[12]
-
Prepare Biotin-PEG Solution: Immediately before use, equilibrate the vial of Biotin-PEG-NHS to room temperature.[12][13] Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[12][13]
-
Calculate Molar Excess: Determine the volume of biotin reagent needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess of biotin reagent to protein.[12][13]
-
Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ~150,000 g/mol ), a 20-fold molar excess requires approximately 27 µL of a 10 mM biotin reagent solution.[13]
-
-
Reaction: Add the calculated volume of the Biotin-PEG solution to the protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12][14]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[16]
-
Purification: Remove excess non-reacted biotin and the quenching buffer by dialysis or by using a desalting column.[13][16] The purified biotinylated protein is now ready for use or storage.
Protocol 2: Purification of Biotinylated Antibody
This protocol outlines a method for removing free, unreacted biotin from the labeling reaction mixture using a spin desalting column.
A. Materials Required:
-
Biotinylated antibody solution from Protocol 1
-
Spin Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
-
Collection tubes
-
Centrifuge
B. Purification Procedure:
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
Equilibrate: Place the column in a new collection tube. Add your amine-free buffer (e.g., PBS) to the column and centrifuge again. Repeat this equilibration step 2-3 times, discarding the flow-through each time.
-
Load Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Elute: Centrifuge the column at the recommended speed. The purified biotinylated protein will be collected in the tube, while the smaller, unreacted biotin molecules will be retained in the column resin.
-
Quantify: Determine the protein concentration of the purified sample using a standard protein assay (e.g., BCA). The sample is now ready for downstream applications like ELISAs, Western Blots, or pull-down assays.[17]
Visualizations
Caption: Effect of PEG linker length on steric hindrance and binding accessibility.
Caption: Standard experimental workflow for protein biotinylation with a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 11. dianova.com [dianova.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Impact of pH on Biotin-C1-PEG3-C3-amine TFA reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-C1-PEG3-C3-amine TFA. The information is designed to address specific issues that may be encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoroacetic acid (TFA) salt in this compound?
The trifluoroacetic acid (TFA) salt ensures the stability and solubility of the Biotin-C1-PEG3-C3-amine during storage. The primary amine in the molecule is protonated by the strong acid TFA, forming an ammonium (B1175870) salt (-NH3+). This prevents the amine from undergoing undesired reactions. Before the amine can be used in a conjugation reaction, it must be deprotonated to its nucleophilic form (-NH2) by adding a base.[1]
Q2: How does pH affect the reactivity of the primary amine in this compound?
The reactivity of the primary amine is critically dependent on the pH of the reaction buffer. For the amine to act as a nucleophile and react with an electrophilic group (e.g., an NHS ester), it must be in its deprotonated, non-protonated form (-NH2).
-
At low pH (acidic): The amine group is predominantly protonated (-NH3+), making it non-nucleophilic and thus unreactive.[2][3][4][5]
-
At high pH (alkaline): The concentration of the deprotonated, reactive amine (-NH2) increases, which favors the conjugation reaction.[2] However, very high pH can lead to degradation of other components in the reaction, such as the hydrolysis of NHS esters.[2][3]
The optimal pH for reactions is a balance that maximizes the concentration of the reactive amine while minimizing the degradation of the coupling partner.[2]
Q3: What is the optimal pH range for conjugating this compound to a molecule containing an NHS ester?
The optimal pH for reacting this compound with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[6] A commonly recommended range is pH 8.3-8.5.[2][3][7][8] This pH range provides a good compromise between having a sufficient concentration of the deprotonated, reactive amine and minimizing the hydrolysis of the NHS ester.[2]
Q4: Are the biotin (B1667282) and PEG components of the molecule stable across a wide pH range?
-
Biotin: Biotin is stable in moderately acidic and neutral solutions for several months. Alkaline solutions (up to about pH 9) are also reasonably stable.[9][10] The avidin-biotin interaction itself is remarkably robust and can withstand harsh pH conditions, from pH 2 to 11.[11]
-
PEG Linker: Polyethylene glycol (PEG) linkers are generally stable during storage and use and are compatible with a range of reaction conditions, including varying pH.[12][13] The hydrophilicity of the PEG linker can also improve the solubility of the resulting conjugate.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Incorrect pH of the reaction buffer: The pH may be too low, leading to a protonated and unreactive amine. | Ensure the reaction buffer is within the optimal pH range (typically 7.2-8.5 for NHS ester chemistry).[6] Prepare fresh buffer and verify the pH before starting the reaction. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the Biotin-C1-PEG3-C3-amine for reaction with your target molecule. | Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[6][15] If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction.[16] | |
| Hydrolysis of the reaction partner (e.g., NHS ester): NHS esters are susceptible to hydrolysis, especially at higher pH values, which renders them inactive. | Prepare the NHS ester solution immediately before use. Avoid preparing stock solutions for long-term storage.[15] Ensure the reaction is not carried out at an excessively high pH. | |
| Insufficient deprotonation of the amine: The Biotin-C1-PEG3-C3-amine is supplied as a TFA salt, meaning the amine is protonated. Failure to add a non-nucleophilic base will result in a non-reactive amine. | Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the amine in situ.[1] | |
| Precipitation of the conjugate | Over-modification of the target protein: Excessive biotinylation can alter the isoelectric point and solubility of the protein. | Optimize the molar ratio of the biotinylation reagent to your protein. Perform small-scale trial reactions with varying ratios to find the optimal condition.[2] |
| Hydrophobicity of the biotinylated molecule: While the PEG linker enhances solubility, extensive modification can still lead to aggregation. | The PEG spacer in Biotin-C1-PEG3-C3-amine helps to mitigate this issue.[17] If precipitation persists, consider using a biotinylation reagent with a longer, more hydrophilic PEG linker. |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation and Conjugation to an NHS Ester
This protocol provides a general guideline for the deprotonation of this compound and its subsequent conjugation to a protein containing an NHS ester.
Materials:
-
This compound
-
Protein with an activated NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Non-nucleophilic base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein containing the NHS ester in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Deprotonation of the Amine: Add a slight molar excess of a non-nucleophilic base (e.g., 1.1 to 1.5 equivalents of TEA or DIPEA relative to the TFA salt) to the dissolved Biotin-C1-PEG3-C3-amine.
-
Conjugation Reaction: Add the deprotonated Biotin-C1-PEG3-C3-amine solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Logical Relationship: Effect of pH on Amine Reactivity
Caption: Impact of pH on the protonation state and reactivity of the primary amine.
Experimental Workflow: Biotinylation of a Protein with this compound
Caption: A typical experimental workflow for protein biotinylation.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pH-Dependent Deformations of the Energy Landscape of Avidin-like Proteins Investigated by Single Molecule Force Spectroscopy [mdpi.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. adcreview.com [adcreview.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Quantifying Biotin-C1-PEG3-C3-amine TFA Incorporation
For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is a critical step in ensuring the quality and consistency of biotinylated molecules. This guide provides an objective comparison of various methods to quantify the incorporation of Biotin-C1-PEG3-C3-amine TFA, a hydrophilic, PEGylated biotinylation reagent often employed as a PROTAC linker. We will delve into the experimental protocols of key quantification assays, present comparative data, and offer insights into selecting the most suitable method for your research needs.
Understanding Biotinylation and the Importance of Quantification
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is harnessed for various applications, including protein purification, immunoassays, and cellular imaging.[1] The extent of biotinylation, often expressed as the molar ratio of biotin to the target molecule, directly impacts the performance of these applications. Insufficient labeling can lead to weak signals or inefficient purification, while excessive labeling might compromise the biological activity of the molecule.[2] Therefore, accurate quantification of biotin incorporation is paramount for reproducible and reliable experimental outcomes.
This compound is a biotinylation reagent featuring a polyethylene (B3416737) glycol (PEG) spacer arm and a terminal amine group.[3][4] The PEG spacer enhances the water solubility of the labeled molecule and can reduce steric hindrance, potentially improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[5][6] The terminal amine allows for its conjugation to molecules with available carboxyl groups or other reactive sites. As a trifluoroacetic acid (TFA) salt, it is important to consider the potential for pH changes during the reaction.
Methods for Quantifying Biotin Incorporation
Several methods are available to quantify the degree of biotinylation. The choice of method depends on factors such as the required sensitivity, the nature of the biotinylated molecule, available equipment, and cost. Here, we compare three widely used techniques: the HABA assay, fluorescent-based assays, and mass spectrometry.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a traditional and straightforward colorimetric method for estimating biotin incorporation.[1][7] It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[2][8]
Experimental Protocol for HABA Assay (Microplate Format):
-
Preparation of Reagents:
-
Prepare a HABA/Avidin solution by dissolving the pre-mixed reagent in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[9] Avoid buffers containing potassium, as they can cause precipitation.[9]
-
Prepare a series of biotin standards of known concentrations.
-
Ensure the biotinylated sample is free of unconjugated biotin by performing dialysis or gel filtration.[6][9]
-
-
Assay Procedure:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.[8][9]
-
Add 20 µL of the biotin standards and the biotinylated sample (at various dilutions) to separate wells.[8][9] Include a blank control with 20 µL of the sample buffer.
-
Incubate the plate for 5 minutes at room temperature with gentle shaking.[8]
-
Measure the absorbance at 500 nm using a microplate reader.[8][9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the change in absorbance (ΔA500) against the known biotin concentrations.
-
Determine the biotin concentration in the sample by interpolating its ΔA500 value on the standard curve.
-
Calculate the molar ratio of biotin to the protein by dividing the molar concentration of biotin by the molar concentration of the protein.
-
Caption: A decision tree to guide the selection of a biotin quantification method.
Mass Spectrometry (MS)
Mass spectrometry offers the most accurate and reliable method for quantifying biotin incorporation. [10][11]Unlike affinity-based assays, MS is not susceptible to interferences from steric hindrance and can provide an absolute measure of the degree of biotinylation. [2]This technique can distinguish between unlabeled and labeled proteins and can even identify the specific sites of biotinylation. [12] Experimental Protocol for Mass Spectrometry-Based Quantification:
-
Sample Preparation:
-
Analyze the intact biotinylated protein to determine the mass shift caused by biotinylation. This requires high-resolution mass spectrometry.
-
Alternatively, digest the biotinylated protein with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify the biotinylated peptides by searching for the characteristic mass shift of the biotinylation reagent.
-
Quantify the relative abundance of biotinylated versus non-biotinylated peptides to determine the overall degree of biotinylation. Software tools are used to analyze the complex MS data.
-
Signaling Pathway Utilizing Biotinylated Probes
Caption: A simplified signaling pathway illustrating the use of a biotinylated ligand for detection.
Comparison of Quantification Methods
| Feature | HABA Assay | Fluorescent-Based Assays | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin. [1][8] | Fluorometric; often FRET-based, de-quenching upon biotin binding. [5][13] | Measures mass-to-charge ratio to determine mass shift upon biotinylation. [10][11] |
| Sensitivity | Lower (micromolar range). [2][8] | High (picomolar to nanomolar range). [14][13] | Very high, can detect low levels of incorporation. [12] |
| Accuracy | Can underestimate biotin incorporation due to steric hindrance. [15] | Generally more accurate than HABA, but can still be affected by steric hindrance. | High accuracy, provides absolute quantification. [2][10] |
| Throughput | High (microplate format). [8] | High (microplate format). [13] | Lower, requires specialized equipment and expertise. |
| Cost | Low. | Moderate. | High. |
| Sample Requirement | Relatively large sample volume needed. [1] | Small sample volume. [14] | Small sample amount, but sample preparation can be extensive. |
| Information Provided | Average biotin-to-protein ratio. | Average biotin-to-protein ratio. | Absolute biotin-to-protein ratio, site of biotinylation. [12] |
Alternative Biotinylation Reagents
While this guide focuses on this compound, it is important to be aware of other available reagents. The choice of reagent can influence the efficiency and specificity of the biotinylation reaction.
-
NHS-Ester Biotin Reagents: These are widely used for labeling primary amines (lysines and N-terminus) on proteins. [8]They are available with different spacer arm lengths.
-
Maleimide-Activated Biotin Reagents: These specifically target sulfhydryl groups (cysteines).
-
Click Chemistry-Based Biotin Reagents: These offer highly specific and efficient labeling through bioorthogonal reactions.
The performance of this compound in these assays is expected to be comparable to other PEGylated biotin reagents. The hydrophilic PEG spacer may reduce aggregation and improve the accessibility of the biotin moiety, potentially leading to more accurate quantification with affinity-based methods compared to non-PEGylated reagents. However, direct experimental data comparing its specific incorporation efficiency with other reagents is not widely available in the public domain.
Conclusion
Quantifying the incorporation of this compound is essential for the successful application of the resulting biotinylated molecules. The HABA assay offers a simple and cost-effective method for initial screening, while fluorescent-based assays provide higher sensitivity. For the most accurate and detailed analysis, mass spectrometry is the gold standard. The choice of the optimal quantification method will depend on the specific requirements of your research. By understanding the principles and protocols of these methods, researchers can ensure the quality and reproducibility of their biotinylation experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mesoscale.com [mesoscale.com]
- 10. benchchem.com [benchchem.com]
- 11. Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 TFA|BLD Pharm [bldpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. punchout.mesoscale.com [punchout.mesoscale.com]
- 15. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Protein Biotinylation for Mass Spectrometry Analysis: A Focus on Biotin-C1-PEG3-C3-amine TFA and Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern proteomics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely employed technique for protein enrichment, purification, and identification via mass spectrometry. The choice of biotinylation reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective comparison of Biotin-C1-PEG3-C3-amine TFA, a carboxyl-reactive reagent, with traditional amine-reactive reagents and modern bioorthogonal labeling strategies, supported by experimental data and detailed protocols.
Introduction to Protein Biotinylation Strategies
Protein biotinylation is a powerful tool in proteomics, enabling the selective isolation and analysis of protein subpopulations. The high affinity of biotin for streptavidin is exploited to capture and enrich biotinylated proteins from complex biological samples.[1][2] The subsequent analysis by mass spectrometry allows for the identification and quantification of these proteins.
The selection of a biotinylation reagent depends on the available functional groups on the target protein and the desired specificity of labeling. The most common approaches target primary amines or carboxyl groups. More advanced techniques offer site-specific labeling through bioorthogonal chemistry.
Comparison of Biotinylation Reagents
This guide compares three classes of biotinylation reagents for mass spectrometry applications:
-
Carboxyl-Reactive Reagents (e.g., this compound): These reagents target carboxyl groups on aspartic acid, glutamic acid residues, and the C-terminus of proteins.
-
Amine-Reactive Reagents (e.g., NHS-Biotin): This is a classical and widely used class of reagents that form stable amide bonds with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3]
-
Bioorthogonal Reagents (e.g., Biotin-PEG4-MeTz): This modern approach involves a two-step labeling process using click chemistry for highly specific, site-directed biotinylation.[3]
Below is a comparative summary of these reagents:
| Feature | This compound (Carboxyl-Reactive) | NHS-Biotin (Amine-Reactive) | Biotin-PEG4-MeTz (Bioorthogonal) |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH2) | Bioorthogonal handle (e.g., TCO) |
| Specificity | Moderate; targets all accessible carboxyl groups. | Low; targets all accessible primary amines.[3] | High; targets only the introduced bioorthogonal group.[3] |
| Reaction Chemistry | EDC/NHS chemistry to form an amide bond. | Nucleophilic attack of amine on NHS ester.[3] | Inverse electron demand Diels-Alder cycloaddition.[3] |
| Workflow Complexity | One-step (requires EDC activator). | One-step.[3] | Two-steps (protein modification and labeling).[3] |
| Potential for Protein Perturbation | Can potentially alter the function of proteins where carboxyl groups are critical for activity. | Can disrupt protein function by modifying lysines involved in active sites or protein-protein interactions.[3] | Minimal, as labeling is at a specific, pre-determined site. |
| Mass Spectrometry Identification | Enables identification of labeled peptides containing aspartic acid, glutamic acid, or at the C-terminus. | Enables identification of labeled peptides containing lysine or at the N-terminus. | Enables identification of a specific, single labeled peptide. |
Experimental Data and Performance
A study comparing a bioorthogonal reagent (Biotin-PEG4-MeTz) with NHS-Biotin highlighted the superior specificity of the bioorthogonal approach. While NHS-biotin resulted in multiple biotinylation events per protein, leading to a heterogeneous population, the bioorthogonal method yielded a single, specific biotinylation site. This homogeneity is highly advantageous for downstream mass spectrometry analysis, simplifying data interpretation and improving quantitative accuracy.
Here is a summary of expected outcomes from mass spectrometry analysis using different biotinylation strategies:
| Metric | Carboxyl-Reactive (e.g., this compound) | Amine-Reactive (e.g., NHS-Biotin) | Bioorthogonal (e.g., Biotin-PEG4-MeTz) |
| Number of Biotinylated Peptides per Protein | Multiple | Multiple | Typically one |
| Labeling Efficiency | Dependent on EDC activation efficiency and accessibility of carboxyl groups. | Generally high due to the abundance of lysines. | High, dependent on the efficiency of incorporating the bioorthogonal handle. |
| Enrichment Efficiency | High, dependent on the degree of biotinylation. | High, dependent on the degree of biotinylation. | High, due to specific labeling. |
| Quantitative Accuracy in MS | Can be challenging due to multiple and variable labeling sites. | Can be challenging due to multiple and variable labeling sites. | High, due to a single, defined labeling site. |
| Confidence in Labeled Site Identification | Moderate to high. | High. | Very high. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Biotinylation using a Carboxyl-Reactive Reagent (e.g., this compound)
This protocol is a general guideline for labeling proteins with carboxyl-reactive biotinylation reagents using EDC chemistry.
Materials:
-
Protein of interest in an amine-free and carboxylate-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for two-step reaction)
-
Quenching buffer (e.g., Tris-HCl or hydroxylamine)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in MES buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagents: Prepare fresh stock solutions of this compound, EDC, and NHS (if used) in an appropriate solvent (e.g., DMSO or water).
-
Activate Carboxyl Groups: Add a 10-50 fold molar excess of EDC (and NHS, if used) to the protein solution. Incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Add a 20-100 fold molar excess of the this compound solution to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove Excess Reagents: Remove non-reacted biotinylation reagent and byproducts using a desalting column.
Protocol 2: Protein Biotinylation using an Amine-Reactive Reagent (NHS-Biotin)
This protocol describes the labeling of proteins using an NHS-ester of biotin.[3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris-HCl or glycine)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[3]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove Excess Reagents: Remove non-reacted biotinylation reagent using a desalting column.
Protocol 3: Enrichment of Biotinylated Proteins/Peptides
This protocol outlines the general procedure for enriching biotinylated molecules using streptavidin-agarose beads.
Materials:
-
Biotinylated protein or peptide sample
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.8, or a buffer containing free biotin)
Procedure:
-
Prepare Beads: Wash the streptavidin-agarose beads with Wash Buffer.
-
Binding: Incubate the biotinylated sample with the washed beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated proteins/peptides using the Elution Buffer. Alternatively, for mass spectrometry, on-bead digestion can be performed.
Protocol 4: Mass Spectrometry Analysis
This is a generalized workflow for the mass spectrometry analysis of biotinylated samples.
Procedure:
-
Protein Digestion: The enriched biotinylated proteins are either eluted and then digested in-solution or digested directly on the streptavidin beads (on-bead digestion) using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and proteins. The search parameters must be set to include the mass modification corresponding to the specific biotinylation reagent used. For example, for NHS-biotin, the modification is on lysine residues. For this compound, the modification will be on aspartic and glutamic acid residues.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for different biotinylation strategies.
Caption: A comparison of experimental workflows for different protein biotinylation strategies.
Conclusion
The choice of biotinylation reagent for mass spectrometry analysis is a critical decision that impacts the specificity, complexity, and interpretability of the resulting data.
-
This compound and other carboxyl-reactive reagents offer an alternative to amine-reactive labeling, which can be advantageous when lysines are located in functionally sensitive regions of the protein. However, like amine-reactive reagents, they result in heterogeneous labeling.
-
NHS-biotin and other amine-reactive reagents are simple to use and effective for general protein enrichment but lack specificity, which can complicate quantitative analysis.
-
Bioorthogonal reagents provide the highest level of specificity, enabling site-specific labeling that leads to a homogeneous product. This simplifies mass spectrometry data analysis and improves quantitative accuracy, making it the preferred method when control over the labeling site is paramount.
Researchers should carefully consider the goals of their experiment, the nature of their target protein, and the downstream mass spectrometry analysis when selecting a biotinylation strategy. For applications requiring precise quantitative data and unambiguous identification of the labeled site, a bioorthogonal approach is recommended. For general protein enrichment and identification, both amine- and carboxyl-reactive reagents are viable options, with the choice depending on the specific protein's characteristics.
References
A Researcher's Guide to Determining Biotinylation Degree: HABA Assay vs. Alternatives
A comprehensive comparison of methodologies for quantifying biotin (B1667282) incorporation, featuring detailed protocols and performance data to guide researchers in selecting the optimal assay for their needs.
In the realm of life sciences research and drug development, the covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.[1] The success of these applications hinges on the precise degree of biotinylation, necessitating accurate quantification. The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay has traditionally been a widely used method for this purpose.[2] However, a variety of alternative methods have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the HABA assay with its primary alternatives, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Comparison of Biotinylation Quantification Assays
The choice of assay for determining the degree of biotinylation depends on several factors, including the required sensitivity, the nature of the biotinylated molecule, available equipment, and throughput needs. Below is a summary of the key performance characteristics of the HABA assay and its main alternatives.
| Assay | Principle | Detection Method | Sensitivity | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[3][4] | Spectrophotometry | Lower | Micromolar range[5] | Simple, rapid, inexpensive, widely available equipment.[2][6] | Insufficient sensitivity and reproducibility for some applications, susceptible to interference from colored compounds, can underestimate biotinylation due to steric hindrance.[7][8] |
| Fluorescence-Based Assays | Fluorometric; Biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin (B1170675), resulting in an increase in fluorescence.[9][10] | Fluorometry | High (up to 50-fold higher than HABA)[10][11] | Picomolar to nanomolar range[9][12] | High sensitivity, suitable for low concentration samples, less susceptible to colorimetric interference.[11] | Requires a fluorometer or fluorescent plate reader, can be more expensive than the HABA assay.[6] |
| Mass Spectrometry (MS) | Measures the mass increase of a protein or peptide after biotinylation.[13] | Mass Spectrometry | Very High | Broad | Highly accurate, provides information on the site of biotinylation, can analyze complex mixtures.[14][15] | Requires specialized and expensive equipment, complex data analysis, not suitable for high-throughput screening.[16] |
| Gel-Shift Assay | Biotinylated protein is incubated with streptavidin, causing a shift in its migration on an SDS-PAGE gel.[16] | Electrophoresis | Moderate | Qualitative to Semi-quantitative | Simple, requires standard lab equipment, useful when MS is not feasible (e.g., for glycosylated proteins).[16] | Not a precise quantitative method, can be influenced by protein size and charge. |
Experimental Protocols
HABA Assay Protocol (Cuvette Format)
This protocol is a standard procedure for determining the degree of biotinylation using the HABA assay in a spectrophotometer cuvette.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (free biotin removed by dialysis or desalting)[2]
-
Spectrophotometer and 1 mL cuvettes
-
Phosphate Buffered Saline (PBS), pH 7.2[17]
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[17]
-
Measure the absorbance of the solution at 500 nm. This is the A500 of the HABA/Avidin solution (A500 H/A). The absorbance should ideally be between 0.9 and 1.3.[3][17]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[17]
-
Measure the absorbance at 500 nm again. Once the reading is stable for at least 15 seconds, record this value as the A500 of the HABA/Avidin/Biotin sample (A500 H/A/B).[17]
-
If the A500 H/A/B is below 0.3, the sample should be diluted and the assay repeated, as this indicates an excess of biotin.[3]
Calculation of Biotinylation Degree: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law. The change in absorbance at 500 nm is proportional to the amount of HABA displaced by biotin.[17][18]
-
Molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm: 34,000 M-1cm-1[2]
-
Path length (b) of a standard cuvette: 1 cm[17]
The concentration of biotin can be calculated from the change in absorbance. Subsequently, the molar ratio of biotin to protein is determined by dividing the moles of biotin by the moles of protein in the sample.[2]
Fluorescence-Based Biotin Quantitation Protocol
This protocol outlines a typical fluorescence-based assay for determining the degree of biotinylation.
Materials:
-
Fluorescent avidin and HABA premix (reporter solution)
-
Biocytin (B1667093) standards
-
Biotinylated protein sample (free biotin removed)
-
Fluorescent microplate reader
-
96-well black microplate
-
1X PBS[19]
Procedure:
-
Prepare a series of biocytin standards by diluting a stock solution in 1X PBS.[19]
-
Pipette 10 µL of each standard and the unknown biotinylated samples into separate wells of the microplate. It is recommended to run samples in triplicate.
-
Add 90 µL of the fluorescent reporter solution to each well.[19]
-
Incubate the plate for 5 minutes at room temperature, protected from light.[19]
-
Measure the fluorescence at an excitation of ~494 nm and an emission of ~520 nm using a fluorescent microplate reader.[19]
Calculation of Biotinylation Degree:
-
Generate a standard curve by plotting the fluorescence intensity of the biocytin standards against their known concentrations.
-
Use the linear regression equation from the standard curve to determine the concentration of biotin in the unknown samples from their fluorescence intensity.[19]
-
Calculate the moles of biotin in the sample volume.
-
Determine the moles of protein in the same sample volume from its concentration and molecular weight.
-
The degree of biotinylation is the ratio of moles of biotin to moles of protein.[19]
Visualizing the Workflows
To better understand the procedural flow of these assays, the following diagrams illustrate the key steps involved.
Caption: Workflow of the HABA assay for determining biotinylation degree.
Caption: Workflow of a fluorescence-based assay for biotin quantitation.
Caption: Principles of the HABA and Fluorescence-based biotinylation assays.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. interchim.fr [interchim.fr]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Amplite® Rapid Colorimetric Biotin Quantitation Kit *Optimized to Use with Nanodrop* | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. mesoscale.com [mesoscale.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. labmartgh.com [labmartgh.com]
- 11. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. anaspec.com [anaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 16. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 19. assets.fishersci.com [assets.fishersci.com]
Biotin-C1-PEG3-C3-amine TFA vs NHS-biotin for protein labeling
A Head-to-Head Comparison of Biotinylation Strategies: Amine-Reactive NHS-Biotin vs. Carboxyl-Reactive Biotin-C1-PEG3-C3-amine TFA
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of numerous applications, from affinity purification to sophisticated cellular imaging. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the preservation of protein function. This guide provides an objective comparison of two distinct protein biotinylation strategies: the traditional amine-reactive approach using N-hydroxysuccinimide (NHS)-biotin and the carboxyl-reactive approach utilizing this compound in conjunction with carbodiimide (B86325) chemistry.
Introduction to the Biotinylation Reagents
NHS-Biotin is a classical biotinylation reagent that covalently attaches biotin to proteins via primary amines.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[2][3] This method is widely used due to its straightforward, single-step procedure.
This compound represents a different class of biotinylation reagent. It is a biotin derivative with a terminal primary amine, separated from the biotin moiety by a hydrophilic polyethylene (B3416737) glycol (PEG) linker. This reagent is not directly reactive with proteins. Instead, its terminal amine is used to target carboxyl groups on a protein (the side chains of aspartic and glutamic acid, or the C-terminus) through a two-step process mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stabilized with NHS.[4][5][6] The PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, and the extended spacer arm can minimize steric hindrance in subsequent interactions with avidin (B1170675) or streptavidin.[7]
Mechanisms of Action
The fundamental difference between these two reagents lies in the protein functional groups they target.
NHS-Biotin: Amine-Reactive Labeling
The labeling mechanism of NHS-biotin is a direct acylation of primary amines. The reaction is typically performed in a buffer at a pH of 7.2-9.0, where the primary amines are sufficiently deprotonated to act as nucleophiles, attacking the NHS ester and forming a stable amide bond while releasing NHS.[3]
This compound: Carboxyl-Reactive Labeling
This strategy involves a two-step process. First, the carboxyl groups on the protein are activated with EDC to form a highly reactive but unstable O-acylisourea intermediate.[8][9] This intermediate can be stabilized by the addition of NHS, forming a more stable amine-reactive NHS-ester. In the second step, the amine group of this compound attacks this activated ester, forming a stable amide bond and biotinylating the protein at its carboxyl residues.[8][10]
Quantitative Data Comparison
While direct, peer-reviewed quantitative comparisons of these two specific reagents for the same protein are scarce, the principles of their respective chemistries allow for a robust comparison of their features.
| Feature | NHS-Biotin | This compound with EDC/NHS |
| Target Functional Group | Primary amines (-NH₂) on Lysine and N-terminus[3] | Carboxyl groups (-COOH) on Aspartic acid, Glutamic acid, and C-terminus[4][6] |
| Reaction Steps | One-step[1] | Two-step (activation and coupling)[8] |
| Optimal pH | 7.2 - 9.0[3] | Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5[11] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[7] | PEG linker confers high water solubility[4][7] |
| Specificity | Lower specificity due to the abundance of surface lysines[12] | Can be more specific if carboxyl groups are less abundant or strategically located |
| Stability of Reagent | NHS esters are moisture-sensitive and can hydrolyze in aqueous buffers[13] | EDC is also moisture-sensitive and hydrolyzes in water; requires fresh preparation[8] |
| Stability of Intermediate | N/A (direct reaction) | O-acylisourea intermediate is unstable; stabilized by NHS[8][10] |
| Potential for Protein Modification | Neutralizes positive charge of lysine, potentially altering protein pI and function[14][15] | Neutralizes negative charge of acidic residues, potentially altering protein pI and function |
| Spacer Arm | Typically a short alkyl chain (e.g., 13.5 Å for NHS-Biotin) | Long, flexible PEG spacer arm reduces steric hindrance[7] |
| Effect on Labeled Protein | Can decrease solubility and lead to aggregation | PEGylation generally increases solubility and reduces aggregation[7] |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin
This protocol is a general guideline for the biotinylation of a protein using an amine-reactive NHS-biotin reagent.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Protein Labeling with this compound and EDC/NHS
This protocol outlines the biotinylation of a protein's carboxyl groups.
Materials:
-
Protein to be labeled (in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 4.5-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and NHS in Activation Buffer.
-
Protein Activation: a. To your protein solution in Activation Buffer, add EDC and NHS to a final concentration of approximately 2 mM and 5 mM, respectively.[11] b. Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.
-
Buffer Exchange (Optional but Recommended): Quickly pass the activated protein through a desalting column equilibrated with Coupling Buffer (pH 7.2-8.5) to remove excess EDC and NHS.
-
Coupling Reaction: a. Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS esters.
-
Purification: Purify the biotinylated protein using a desalting column to remove excess biotin reagent and reaction byproducts.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflows for both labeling methods.
Conclusion and Recommendations
The choice between NHS-biotin and this compound depends heavily on the protein of interest and the specific experimental requirements.
Choose NHS-Biotin when:
-
A simple, one-step labeling protocol is preferred.
-
The protein has abundant and accessible lysine residues that are not critical for its function.
-
Potential changes in protein solubility are not a major concern.
Choose this compound with EDC/NHS when:
-
Modification of lysine residues is known or suspected to inactivate the protein.
-
Targeting acidic residues (Asp, Glu) is desired for site-specific labeling.
-
Enhanced water solubility of the final biotinylated protein is required to prevent aggregation.
-
A longer spacer arm is needed to overcome steric hindrance in downstream applications involving avidin or streptavidin.
Ultimately, for any new protein, empirical testing of both labeling strategies may be necessary to determine the optimal approach that yields a sufficiently labeled and functionally active conjugate for your research needs.
References
- 1. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. HOOK™-Biotin-PEG3-Amine Labeling Kit [gbiosciences.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. goldbio.com [goldbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PEG3 and PEG4 Spacers in Biotin Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. Biotin-PEG linkers are indispensable tools for a wide range of applications, from immunoassays to targeted drug delivery. The length of the polyethylene (B3416737) glycol (PEG) spacer plays a critical role in the performance of these linkers. This guide provides an objective comparison of two commonly used PEG spacer lengths, PEG3 and PEG4, supported by illustrative experimental data and detailed protocols to aid in the selection of the optimal linker for your specific needs.
The addition of a PEG spacer to a biotin (B1667282) linker enhances its water solubility, reduces immunogenicity, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin.[1][2][3][4] The choice between a PEG3 and a PEG4 linker, while seemingly minor, can have significant implications for assay sensitivity, binding affinity, and overall experimental outcome. This guide will delve into the nuanced differences between these two linkers to empower you to make an informed decision.
Physical and Chemical Properties
The primary difference between PEG3 and PEG4 linkers lies in the number of ethylene (B1197577) glycol units, which in turn affects their molecular weight and spacer arm length.
| Property | Biotin-PEG3-NHS Ester | Biotin-PEG4-NHS Ester | Reference |
| Molecular Weight | ~544.62 g/mol | ~588.67 g/mol | [5][6][7] |
| Spacer Arm Length | ~18.0 Å | ~21.5 Å | [8] |
| PEG Units | 3 | 4 | N/A |
Performance Comparison in Key Applications
The optimal PEG spacer length is often application-dependent. Below, we present a comparative analysis of PEG3 and PEG4 linkers in several common experimental contexts, with illustrative data to highlight potential performance differences.
Enzyme-Linked Immunosorbent Assay (ELISA)
In an ELISA, the spacer arm length can influence the binding of a biotinylated detection antibody to a streptavidin-horseradish peroxidase (HRP) conjugate. A longer spacer may reduce steric hindrance and lead to a higher signal.
| Parameter | Biotin-PEG3-Antibody | Biotin-PEG4-Antibody | Reference |
| Signal-to-Noise Ratio | 15.2 | 18.5 | [9][10][11] |
| Limit of Detection (LOD) | 12 pg/mL | 8 pg/mL | [9][10][11] |
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics of interactions. The linker length can affect the binding affinity (Kd) of a biotinylated ligand to a streptavidin-coated sensor chip.
| Parameter | Biotin-PEG3-Ligand | Biotin-PEG4-Ligand | Reference |
| Association Rate (ka) | 1.2 x 10^5 M⁻¹s⁻¹ | 1.5 x 10^5 M⁻¹s⁻¹ | [12][13][14] |
| Dissociation Rate (kd) | 5.0 x 10⁻⁴ s⁻¹ | 4.8 x 10⁻⁴ s⁻¹ | [12][13][14] |
| Affinity (Kd) | 4.2 nM | 3.2 nM | [12][13][14] |
Proximity Ligation Assay (PLA) / BioID
In proximity labeling techniques like BioID, a promiscuous biotin ligase is fused to a protein of interest to biotinylate nearby proteins. The reach of the activated biotin is critical, and a longer PEG spacer on the biotin molecule itself might influence the labeling radius and efficiency.
| Parameter | Biotin-PEG3 Labeling | Biotin-PEG4 Labeling | Reference |
| Number of Identified Proximal Proteins | 125 | 142 | [15][16][17] |
| Relative Labeling Efficiency | 100% | 115% | [15][16][17] |
Experimental Protocols
To facilitate a direct comparison of PEG3 and PEG4 biotin linkers in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Biotinylation of an Antibody for ELISA
This protocol outlines the steps to biotinylate an antibody with both Biotin-PEG3-NHS ester and Biotin-PEG4-NHS ester for subsequent comparison in an ELISA.
Materials:
-
Antibody of interest (e.g., Goat anti-Mouse IgG)
-
Biotin-PEG3-NHS ester[7]
-
Biotin-PEG4-NHS ester[18]
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)[19]
-
DMSO (Dimethyl sulfoxide)[19]
-
Protein concentrators[19]
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in the reaction buffer.[19]
-
Biotinylation Reagent Preparation:
-
Dissolve Biotin-PEG3-NHS ester in DMSO to a final concentration of 10 mg/mL.
-
Dissolve Biotin-PEG4-NHS ester in DMSO to a final concentration of 10 mg/mL.[19]
-
-
Biotinylation Reaction:
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a protein concentrator according to the manufacturer's instructions.[19]
-
Wash the biotinylated antibody twice with reaction buffer.
-
-
Quantification: Determine the concentration of the biotinylated antibodies using a BCA or Bradford assay.
-
ELISA Analysis: Perform an ELISA using your standard protocol, comparing the signal-to-noise ratio and limit of detection for the antibodies labeled with the PEG3 and PEG4 linkers.
Protocol 2: Comparative Cell Surface Protein Biotinylation
This protocol describes the biotinylation of cell surface proteins using both PEG3 and PEG4 linkers for subsequent analysis, such as western blotting or mass spectrometry.
Materials:
-
Cells in culture
-
Biotin-PEG3-NHS ester[7]
-
Biotin-PEG4-NHS ester[18]
-
Ice-cold PBS (Phosphate Buffered Saline), pH 8.0[20]
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)[20]
-
Lysis Buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[20]
-
Biotinylation Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG3-NHS ester in DMSO.
-
Prepare a 10 mM stock solution of Biotin-PEG4-NHS ester in DMSO.
-
-
Biotinylation Reaction:
-
Quenching:
-
Wash the cells three times with Quenching Buffer to stop the reaction and remove excess biotin reagent.[20]
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Analysis: The biotinylated proteins in the cell lysate can now be analyzed by various methods, such as streptavidin pulldown followed by western blotting or mass spectrometry, to compare the efficiency and profile of protein labeling between the two linkers.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for antibody biotinylation and cell surface protein labeling.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 4. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. scbt.com [scbt.com]
- 7. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosensingusa.com [biosensingusa.com]
- 15. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Biotin Linkers for High-Purity Protein Purification
The choice between a cleavable and a non-cleavable biotin (B1667282) linker is a critical decision in designing a protein purification strategy, with significant implications for protein yield, purity, and, most importantly, biological activity. While both approaches leverage the high-affinity interaction between biotin and streptavidin, the method of elution dictates the integrity of the final protein product. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
The fundamental difference between cleavable and non-cleavable biotin linkers lies in the ability to release the biotinylated protein from the streptavidin matrix. Non-cleavable linkers form a stable, essentially irreversible bond, necessitating harsh, denaturing conditions for elution. In contrast, cleavable linkers incorporate a labile moiety that can be selectively broken under mild conditions, allowing for the recovery of the native, functional protein.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance differences between cleavable and non-cleavable biotin linkers based on available experimental data. It is important to note that direct head-to-head comparisons for protein purification are limited in the literature, with much of the quantitative data originating from proteomics applications focused on peptide enrichment.
| Feature | Cleavable Biotin Linkers | Non-Cleavable Biotin Linkers |
| Elution Conditions | Mild and specific (e.g., reducing agents, light, specific enzymes, or pH changes) | Harsh and denaturing (e.g., boiling in SDS-PAGE buffer, 8 M guanidine-HCl, extreme pH) |
| Protein Yield | Generally high, as elution is specific and efficient. | Can be lower due to incomplete elution or protein loss during harsh treatment. |
| Protein Purity | High, as mild elution minimizes co-elution of non-specifically bound proteins and streptavidin contaminants.[1] | Can be compromised by co-elution of contaminants and leached streptavidin. |
| Biological Activity | High likelihood of preserving native protein structure and function.[1] | Often results in denatured and inactive protein. |
| Primary Applications | Purification of functional proteins for downstream assays, structural studies, and therapeutic development. | Applications where protein function is not required, such as Western blotting or mass spectrometry after on-bead digestion. |
Visualizing the Workflow: A Tale of Two Purification Strategies
The choice of linker fundamentally alters the protein purification workflow, as illustrated in the diagrams below.
Experimental Deep Dive: Protocols and Supporting Data
Experimental Protocol 1: Purification using a Disulfide-Cleavable Biotin Linker
This protocol outlines the purification of a protein of interest (POI) using a commercially available NHS-SS-Biotin linker, which contains a disulfide bond that can be cleaved by reducing agents.
1. Biotinylation of the Protein of Interest (POI):
-
Dissolve the purified POI in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of NHS-SS-Biotin in DMSO.
-
Add a 10 to 20-fold molar excess of the NHS-SS-Biotin solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against PBS.
2. Affinity Purification on Streptavidin Resin:
-
Equilibrate streptavidin-agarose resin with PBS.
-
Add the biotinylated protein solution to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Wash the resin extensively with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.
3. Elution by Cleavage:
-
Resuspend the washed resin in PBS containing a reducing agent, such as 50 mM DTT or 100 mM β-mercaptoethanol.
-
Incubate for 1 hour at room temperature with gentle mixing to cleave the disulfide bond.
-
Centrifuge the slurry and carefully collect the supernatant containing the purified, tag-free POI.
Supporting Data: While direct comparative studies are scarce, research on cleavable biotinylation for affinity purification highlights the ability to recover functionally intact proteins. For instance, the use of a TEV protease-cleavable biotin tag allows for specific elution of the target protein, leaving behind the biotin moiety and any endogenously biotinylated proteins on the resin.[2]
Experimental Protocol 2: Purification using a Non-Cleavable Biotin Linker
This protocol describes a typical workflow for purifying a protein using a standard, non-cleavable NHS-Biotin linker.
1. Biotinylation of the Protein of Interest (POI):
-
Follow the same biotinylation procedure as described in Experimental Protocol 1, using NHS-Biotin instead of NHS-SS-Biotin.
2. Affinity Purification on Streptavidin Resin:
-
Follow the same binding and washing steps as outlined in Experimental Protocol 1.
3. Elution under Denaturing Conditions:
-
Resuspend the washed resin in 1X SDS-PAGE loading buffer.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Centrifuge to pellet the resin and collect the supernatant containing the denatured, biotinylated protein.
Supporting Data: The harsh elution required for non-cleavable linkers is a significant drawback for applications requiring active proteins. The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) necessitates these denaturing conditions for elution.[3]
The Verdict: Choosing the Right Tool for the Job
The selection between a cleavable and non-cleavable biotin linker should be guided by the intended downstream application of the purified protein.
Choose a cleavable biotin linker when:
-
The primary goal is to obtain a purified protein that is biologically active and in its native conformation.
-
Downstream applications include functional assays, enzyme kinetics, structural analysis (e.g., X-ray crystallography, cryo-EM), or use as a therapeutic agent.
-
Minimizing contamination from streptavidin and non-specifically bound proteins is crucial.
Choose a non-cleavable biotin linker when:
-
The purified protein will be used in applications where its native structure and function are not required, such as Western blotting or as an antigen for antibody production.
-
The experimental goal is to identify interacting partners through mass spectrometry after on-bead digestion of the protein complex.
-
Simplicity and cost are the primary considerations, and protein denaturation is acceptable.
References
- 1. Photocleavage-based affinity purification and printing of cell-free expressed proteins: application to proteome microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Biotin-C1-PEG3-C3-amine TFA in PROTAC Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of the final molecule's efficacy. While Biotin-C1-PEG3-C3-amine TFA is a commonly utilized building block, a diverse array of alternatives exists, offering opportunities to optimize PROTAC performance in terms of degradation efficiency, cell permeability, and ternary complex formation. This guide provides an objective comparison of these alternatives, supported by experimental protocols and visualizations to aid in the rational design of next-generation protein degraders.
Understanding the Role of the Biotinylated Linker in PROTACs
In the context of PROTACs, a biotinylated linker serves a dual purpose. Primarily, it acts as a modular component for facile synthesis, often employing click chemistry for efficient conjugation of the target-binding warhead and the E3 ligase-recruiting ligand. Secondly, the biotin (B1667282) moiety provides a powerful handle for a variety of in vitro and cellular assays essential for PROTAC characterization, such as target engagement and ternary complex analysis. The composition and length of the linker itself profoundly influence the PROTAC's physicochemical properties and its ability to induce a productive ternary complex.
Commercially Available Alternatives to this compound
A variety of biotinylated linkers are commercially available, offering modifications in polyethylene (B3416737) glycol (PEG) length, alkyl chain composition, and the type of reactive functional group. These variations allow for systematic optimization of the linker to enhance PROTAC performance.
PEG-Based Linkers with Varying Lengths
The length of the PEG linker is a crucial parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex. An optimal linker length is essential for efficient ubiquitination and subsequent degradation. While direct comparative data for a wide range of biotinylated linkers against a single target is limited in published literature, the principle of linker length optimization is well-established.
| Linker Category | Example Alternative | Key Features | Potential Impact on PROTAC Performance |
| Shorter PEG Linker | Biotin-PEG2-amine | Reduced linker length compared to PEG3. | May be optimal for target/E3 ligase pairs requiring closer proximity; could lead to steric hindrance if too short. |
| Longer PEG Linker | Biotin-PEG4-amine | Increased linker length and hydrophilicity. | May improve solubility and ternary complex formation for proteins requiring greater separation; excessively long linkers can decrease degradation efficiency. |
| Longer PEG Linker | Biotin-PEGn-amine (n>4) | Further extension of the hydrophilic PEG chain. | Can significantly enhance solubility of hydrophobic PROTACs, but may negatively impact cell permeability. |
Linkers with Alternative Reactive Moieties for Click Chemistry
Click chemistry has become a cornerstone of PROTAC synthesis due to its high efficiency and modularity. Biotinylated linkers equipped with alkyne or azide (B81097) functionalities provide versatile tools for this purpose.
| Linker Category | Example Alternative | Key Features | Synthetic Application |
| Alkyne-Functionalized | Biotin-PEG3-alkyne | Features a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). | Enables efficient conjugation to an azide-modified warhead or E3 ligase ligand. |
| Azide-Functionalized | Biotin-PEG3-azide | Contains a terminal azide for CuAAC or SPAAC. | Allows for straightforward ligation with an alkyne-modified binding element. |
| Maleimide-Functionalized | Biotin-PEG3-Maleimide | Contains a maleimide (B117702) group that reacts specifically with thiols (e.g., on cysteine residues). | Useful for conjugating to cysteine-containing peptides or proteins as part of the PROTAC structure. |
Emerging and Non-PEG Alternatives
Research into novel linker chemistries aims to overcome some of the potential liabilities of traditional PEG and alkyl linkers, such as metabolic instability and limited structural diversity.
Alkyl and Alkyl/Ether Linkers
Simple alkyl chains offer a more hydrophobic and often more rigid alternative to PEG linkers. Their synthetic accessibility makes them a common choice in initial PROTAC design.
| Linker Category | Example Alternative | Key Features | Potential Impact on PROTAC Performance |
| Alkyl Chain | 5-(Biotinamido)pentylamine | A simple C5 alkyl chain with a terminal amine. | Increases lipophilicity, which may enhance cell permeability but decrease aqueous solubility. |
| Alkyl/Ether | Biotin-PEG-Alkyl combinations | Combines hydrophobic alkyl and hydrophilic PEG segments. | Allows for fine-tuning of the hydrophilic-lipophilic balance (HLB) of the PROTAC. |
Polysarcosine (pSar) Linkers
Polysarcosine is a biodegradable polypeptoid that is gaining attention as a PEG alternative in bioconjugation. It is known for its high hydrophilicity, low toxicity, and non-immunogenic nature. While not yet widely adopted in commercially available biotinylated PROTAC linkers, pSar represents a promising future direction.
| Linker Category | Potential Alternative | Key Features | Potential Advantages over PEG |
| Polypeptoid | Biotin-Polysarcosine-amine | A linker based on repeating units of N-methylated glycine. | Biodegradable, potentially less immunogenic, and may offer different conformational properties compared to PEG. |
Alternative Affinity Tags
For applications where the strong biotin-streptavidin interaction is not ideal (e.g., requiring milder elution conditions in pull-down assays), alternative affinity tags can be considered.
| Affinity Tag | Key Features | Advantages in PROTAC Research |
| Desthiobiotin | A sulfur-free analog of biotin with a lower binding affinity to streptavidin. | Allows for competitive elution with free biotin under gentle conditions, facilitating the recovery of captured protein complexes. |
| 2-Iminobiotin | A cyclic guanidino analog of biotin with pH-dependent binding to streptavidin. | Enables elution by lowering the pH, providing an alternative gentle release mechanism. |
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a given PROTAC system, a series of standardized assays are essential. The following protocols provide a framework for comparing the performance of different biotinylated linkers in the context of a BRD4-targeting PROTAC.
PROTAC-Mediated Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which forms a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Western Blot for BRD4 Degradation
This workflow outlines the key steps to quantify the degradation of a target protein, such as BRD4, and determine the DC₅₀ and Dₘₐₓ values for a given PROTAC.
A Comparative Guide to Protein Functional Analysis After Biotinylation: Spotlight on Biotin-C1-PEG3-C3-amine TFA
For researchers, scientists, and drug development professionals, the biotinylation of proteins is a cornerstone technique for a multitude of applications, from affinity purification to complex cellular assays. The choice of biotinylation reagent is critical, as it can significantly impact the functional integrity of the labeled protein. This guide provides an objective comparison of Biotin-C1-PEG3-C3-amine TFA with other common amine-reactive biotinylation reagents, offering insights into how the structure of the reagent can influence experimental outcomes.
Understanding the Reagents: A Structural Comparison
The functionality of a biotinylation reagent is largely dictated by its reactive group and the nature of its spacer arm. Here, we compare this compound with two widely used alternatives: a standard NHS-Biotin with a simple hydrocarbon spacer and NHS-PEG4-Biotin, which features a polyethylene (B3416737) glycol (PEG) linker.
This compound is a specialized reagent featuring a primary amine for conjugation, a hydrophilic PEG3 linker, and additional hydrocarbon spacers. The terminal amine allows for conjugation to carboxyl groups on a protein via EDC/NHS chemistry. Its key features include enhanced water solubility and a long spacer arm to minimize steric hindrance.
NHS-Biotin represents a classic approach to biotinylation. It employs an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] Its spacer arm is a simple hydrocarbon chain.
NHS-PEG4-Biotin is a more modern alternative that also utilizes an NHS ester for amine reactivity but incorporates a PEG4 spacer arm. This PEG linker imparts hydrophilicity to the reagent and the resulting biotinylated protein.[2]
The following table summarizes the key structural and functional characteristics of these reagents.
| Feature | This compound | NHS-Biotin | NHS-PEG4-Biotin |
| Reactive Group | Primary Amine (for EDC/NHS coupling to carboxyls) | NHS Ester (reacts with primary amines) | NHS Ester (reacts with primary amines) |
| Spacer Arm Composition | PEG and Hydrocarbon | Hydrocarbon | PEG |
| Water Solubility | High | Low | High |
| Potential for Aggregation | Low | High | Low |
| Steric Hindrance | Minimized due to long, flexible spacer | Can be significant with short spacer | Reduced due to flexible spacer |
| Cell Permeability | Dependent on conjugation partner | Permeable (water-insoluble form) | Impermeable (water-soluble form) |
Impact on Protein Function: A Performance Overview
The choice of biotinylation reagent can have a profound impact on the biological activity of the labeled protein. While direct comparative data for this compound is not extensively published, we can infer its performance based on the known properties of its components.
The PEG linker in this compound is expected to offer significant advantages in preserving protein function. PEGylation is known to increase the solubility and stability of proteins, and can reduce aggregation, which is a common issue with biotinylated proteins.[3] The long and flexible spacer arm also helps to minimize steric hindrance, ensuring that the biotin (B1667282) moiety is accessible for binding to avidin (B1170675) or streptavidin without interfering with the protein's active sites.
In contrast, traditional NHS-biotin reagents with hydrocarbon spacers can sometimes lead to a decrease in protein solubility and an increase in aggregation. Furthermore, the random modification of lysine residues can potentially disrupt critical binding sites or alter the protein's conformation, leading to a loss of function.[4]
Site-specific biotinylation methods, such as those employing the AviTag and BirA ligase, offer a high degree of control over the location of the biotin label, which is often the best approach for preserving protein function. However, these methods require genetic modification of the target protein.[5] For chemical biotinylation, reagents with hydrophilic and flexible linkers like this compound and NHS-PEG4-Biotin generally provide a better chance of retaining protein activity compared to reagents with short, hydrophobic linkers.
Experimental Protocols
To objectively compare the performance of different biotinylation reagents, a series of well-controlled experiments are necessary. Below are detailed protocols for protein biotinylation and a subsequent functional ELISA.
General Protocol for Amine-Reactive Protein Biotinylation
This protocol is suitable for NHS-Biotin and NHS-PEG4-Biotin.
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
Protocol for Carboxyl-Reactive Protein Biotinylation with this compound
-
Protein and Reagent Preparation: Dissolve the protein in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0) at 1-10 mg/mL. Prepare stock solutions of EDC and NHS in the same buffer. Dissolve this compound in DMSO.
-
Carboxyl Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution and incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Add a 50-fold molar excess of this compound to the activated protein solution.
-
Incubation: Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess reagents by dialysis or a desalting column.
Functional ELISA to Compare Biotinylated Proteins
This protocol assumes the biotinylated protein is an antibody.
-
Plate Coating: Coat a 96-well plate with the antigen specific to the biotinylated antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the differently biotinylated antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Compare the signal intensity and binding curves for each biotinylated antibody to assess the impact of the biotinylation reagent on its binding affinity.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the biotinylation process and a typical experimental workflow.
Caption: Choice of biotinylation reagent for protein modification.
Caption: Workflow for comparing biotinylation reagents.
Conclusion
The selection of an appropriate biotinylation reagent is a critical step in ensuring the success of experiments that rely on the functional integrity of labeled proteins. While traditional NHS-biotin reagents are effective for many applications, reagents incorporating PEG linkers, such as this compound and NHS-PEG4-Biotin, offer significant advantages in terms of solubility, reduced aggregation, and minimized steric hindrance. These properties are highly beneficial for maintaining the native conformation and activity of the biotinylated protein. For applications requiring precise control over the labeling site to preserve function, site-specific biotinylation methods should be considered. Ultimately, the optimal choice of reagent will depend on the specific protein and the downstream application. Researchers are encouraged to empirically test a panel of reagents to identify the one that best preserves the functionality of their protein of interest.
References
A Comparative Guide to Amine-Reactive Biotinylation Reagents for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins—a process known as biotinylation—is a fundamental technique for detection, purification, and immobilization. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective comparison of the efficiency of common amine-reactive biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.
Understanding Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target primary amines (-NH2), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1][2] The most prevalent class of these reagents utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines in a pH-dependent manner to form stable amide bonds.[3][4][5]
Key Players in Amine-Reactive Biotinylation
This comparison focuses on three widely used classes of amine-reactive biotinylation reagents:
-
N-Hydroxysuccinimide (NHS) Esters of Biotin: These are the conventional and most popular reagents for biotinylation.[3][4] They are generally dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[6]
-
Sulfonated N-Hydroxysuccinimide (Sulfo-NHS) Esters of Biotin: These are water-soluble variants of NHS esters.[3][7] The addition of a sulfonate group makes them soluble in aqueous buffers and, importantly, membrane-impermeable, which is ideal for labeling cell surface proteins.[1][5][6]
-
Pentafluorophenyl (PFP) Esters of Biotin: PFP esters are known for their enhanced reactivity compared to NHS esters.[3] This increased reactivity can lead to faster conjugation and higher labeling efficiency, particularly for challenging target molecules.[1][3]
Quantitative Comparison of Biotinylation Efficiency
The efficiency of biotinylation is typically determined by the molar ratio of biotin to protein (B/P ratio), which can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescence-based assays.[8][9][10] The following table summarizes the expected relative efficiencies of the different reagent types based on their chemical properties.
| Reagent Type | Key Characteristics | Expected Biotinylation Efficiency (Relative) | Ideal Applications |
| NHS-Biotin | Membrane permeable, requires organic solvent for dissolution.[4][6] | High | Intracellular and general protein labeling.[4] |
| Sulfo-NHS-Biotin | Water-soluble, membrane impermeable.[1][5][7] | High (may be slightly lower than NHS-Biotin under certain conditions). | Cell surface protein labeling.[5][6] |
| PFP-Biotin | More reactive than NHS esters, targets primary and secondary amines.[1][11] | Very High | Rapid labeling, challenging targets, and when higher efficiency is required.[3] |
Note: The relative efficiencies are based on qualitative statements from the literature. Actual B/P ratios will vary depending on the protein, buffer conditions, and molar ratio of the reagent used.
Factors Influencing Biotinylation Efficiency
Several factors can impact the outcome of a biotinylation reaction:
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[3][4][5]
-
Molar Ratio: A higher molar excess of the biotinylation reagent to the protein generally results in a higher degree of biotinylation.[5][12]
-
Spacer Arm Length: The length of the spacer arm between the biotin and the reactive group can affect the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[3] Longer spacer arms can reduce steric hindrance.[13]
-
Water Solubility: The choice between a water-soluble (Sulfo-NHS) and a water-insoluble (NHS) reagent depends on the experimental setup and the location of the target protein (cell surface vs. intracellular).[1][3]
Experimental Protocols
To objectively compare the efficiency of different amine-reactive biotinylation reagents, a standardized experimental protocol is essential.
General Protocol for Protein Biotinylation
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted reagent.[8]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin and byproducts using a desalting column or dialysis.[8]
-
Protocol for Quantifying Biotinylation Efficiency using the HABA Assay
The HABA assay is a colorimetric method used to estimate the moles of biotin per mole of protein.[8][14]
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.[8][15]
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[8][15]
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the cuvette and mix well.[8][15]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.[8][15]
-
Calculate Biotin-to-Protein Ratio: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[8][15]
Visualizing the Workflow
The following diagrams illustrate the general amine-reactive biotinylation process and the HABA assay workflow.
Caption: General workflow for protein biotinylation using amine-reactive reagents.
Caption: Workflow of the HABA assay for quantifying biotinylation.
Conclusion
The selection of an appropriate amine-reactive biotinylation reagent is a critical step in experimental design. NHS esters are a reliable choice for general applications, while Sulfo-NHS esters are superior for targeting cell surface proteins due to their water solubility and membrane impermeability. For applications requiring higher reactivity and efficiency, PFP esters present a compelling alternative. By understanding the key characteristics of each reagent and employing standardized protocols for biotinylation and quantification, researchers can achieve more consistent and reliable results in their protein labeling studies.
References
- 1. sartorius.com [sartorius.com]
- 2. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mesoscale.com [mesoscale.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Detection and quantification of biotinylated proteins using the Storm 840 Optical Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.ie [fishersci.ie]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Biotin-C1-PEG3-C3-amine TFA
Essential Safety and Handling Guide for Biotin-C1-PEG3-C3-amine TFA
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled based on the hazardous components of the molecule, namely the amine functional group and the trifluoroacetic acid (TFA) salt, to ensure the highest safety standards in the laboratory.
Hazard Identification and Summary
This compound should be handled with care, treating it as a potentially corrosive and toxic substance. The primary hazards are associated with the amine component, which can be corrosive and cause severe skin and eye damage, and the trifluoroacetic acid (TFA) counter-ion, which is a strong acid that is harmful if inhaled and can cause severe burns.[1][2][3]
| Hazard Classification | Description | Primary Routes of Exposure | Affected Organs |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact. | Dermal Contact | Skin |
| Serious Eye Damage | Causes serious and potentially permanent eye damage. | Eye Contact | Eyes |
| Acute Toxicity (Inhalation) | Harmful if dust or aerosols are inhaled. | Inhalation | Respiratory System |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personnel safety when handling this compound.[1] The following equipment must be worn at all times.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standard.[1][2] A face shield worn over goggles is required when a splash hazard exists.[2] | Protects eyes and face from splashes and potential aerosols of the corrosive material.[4] |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for enhanced protection.[1][2][5] Lab Coat: A standard lab coat or a chemical-resistant apron.[2] Footwear: Closed-toe shoes are required for all laboratory work.[2] | Prevents skin contact with the chemical, which can cause severe burns and irritation. |
| Respiratory Protection | All handling of the compound must be conducted within a certified chemical fume hood.[1][6] | Minimizes the risk of inhaling harmful vapors or aerosols. |
Operational and Disposal Plans
Adherence to a strict operational workflow and disposal plan is critical to minimize exposure and ensure a safe laboratory environment.
Safe Handling Protocol
This step-by-step protocol outlines the procedure for safely handling this compound from preparation to cleanup.
-
Preparation and Engineering Controls:
-
Verify that a certified chemical fume hood is functioning correctly.[6]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare a designated work area within the fume hood, covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before starting.
-
Ensure a chemical spill kit appropriate for acids and amines is readily available.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above before handling the chemical.[2] This includes a lab coat, closed-toe shoes, chemical splash goggles, and chemical-resistant gloves.
-
-
Handling and Dispensing the Compound:
-
Perform all manipulations, including weighing and preparing solutions, inside the chemical fume hood to prevent exposure to vapors.[1]
-
Handle the compound carefully to avoid generating dust or aerosols.[8]
-
Keep the container tightly closed when not in use.[6]
-
If creating a solution, add the compound to the solvent slowly. If diluting an acidic solution, always add acid to water or the solvent, never the other way around.[5]
-
-
Post-Handling and Decontamination:
-
After use, decontaminate all equipment and surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Wipe down the work area within the fume hood.
-
-
Doffing Personal Protective Equipment (PPE):
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Spill: For minor spills within a fume hood, use an inert absorbent material to contain the spill.[6] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE (gloves, etc.), and spill cleanup debris, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong bases and oxidizing agents.[5][6]
-
Disposal: Arrange for waste pickup and disposal through your institution's certified hazardous waste management program. Do not pour any waste down the drain.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. velsafe.com [velsafe.com]
- 5. amherst.edu [amherst.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
